A 438079
Description
The exact mass of the compound 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9Cl2N5 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChI Key |
MMPAULQSJLVKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3 |
Pictograms |
Acute Toxic |
Synonyms |
3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methylpyridine A-438079 A438079 |
Origin of Product |
United States |
Foundational & Exploratory
A-438079: A Comprehensive Technical Guide to its Mechanism of Action in Microglia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of A-438079, a potent and selective antagonist of the P2X7 receptor (P2X7R), with a specific focus on its effects within microglia. This document provides a detailed overview of the signaling pathways modulated by A-438079, quantitative data on its activity, and methodologies for key experiments cited in the literature.
Core Mechanism of Action: P2X7 Receptor Antagonism
A-438079 functions as a competitive antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on the surface of microglia, the resident immune cells of the central nervous system (CNS).[1][2] Under pathological conditions such as neuroinflammation or injury, damaged cells release high concentrations of adenosine triphosphate (ATP) into the extracellular space.[1][3] This extracellular ATP acts as a damage-associated molecular pattern (DAMP) and binds to the P2X7R, triggering its activation.
P2X7R activation leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This ion flux initiates a cascade of downstream signaling events that are central to the neuroinflammatory response mediated by microglia. A-438079 exerts its effects by binding to the P2X7R and preventing ATP from activating the receptor, thereby inhibiting these downstream pathways.
Key Signaling Pathways Modulated by A-438079 in Microglia
The antagonism of P2X7R by A-438079 leads to the modulation of several critical intracellular signaling cascades implicated in neuroinflammation and cellular homeostasis.
Inhibition of NLRP3 Inflammasome Activation
One of the most significant consequences of P2X7R activation in microglia is the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. The potassium efflux triggered by P2X7R activation is a key signal for NLRP3 inflammasome assembly. The activated inflammasome then leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1, in turn, cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. A-438079, by blocking the initial P2X7R-mediated ion flux, effectively suppresses the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18.
Attenuation of Pro-Inflammatory Cytokine Release
Beyond IL-1β and IL-18, P2X7R activation also promotes the release of other pro-inflammatory cytokines and chemokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The administration of A-438079 has been shown to significantly reduce the release of these inflammatory mediators from activated microglia.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The P2X7R is also linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and ERK1/2. These pathways are involved in regulating a wide range of cellular processes, including inflammation and apoptosis. By inhibiting P2X7R, A-438079 can decrease the phosphorylation and activation of p38 and ERK1/2, contributing to its anti-inflammatory effects.
Regulation of Phagocytosis and Autophagy
The P2X7R plays a dual role in regulating microglial clearance functions. While the unstimulated receptor may act as a scavenger receptor aiding in phagocytosis, its sustained activation by ATP can impair phagocytic capacity. A-438079 has been demonstrated to reverse the ATP-induced reduction in phagocytosis. Furthermore, P2X7R stimulation can modulate autophagy, with transient activation inducing it and sustained activation impairing lysosomal function. By blocking P2X7R, A-438079 can influence these essential microglial functions, although this is a less characterized aspect of its mechanism.
Quantitative Data on A-438079 Activity in Microglia
The following tables summarize the quantitative data regarding the efficacy of A-438079 in various in vitro and in vivo models.
| Parameter | Cell Type/Model | Agonist | Value | Reference |
| IC₅₀ (Calcium Influx) | Human 1321N1 astrocytoma cells expressing human P2X7R | BzATP | 300 nM | |
| Human 1321N1 astrocytoma cells expressing rat P2X7R | BzATP | 100 nM | ||
| IC₅₀ (Ethidium⁺ Uptake) | Murine EOC13 Microglia | ATP | 7.9 ± 0.4 µM | |
| pIC₅₀ (IL-1β Release) | Human THP-1 cells | BzATP | 6.7 | |
| ED₅₀ (Mechanical Allodynia) | Rat model of neuropathic pain | - | 76 µM/kg |
| Experimental Condition | Cell Type/Model | A-438079 Concentration | Observed Effect | Reference |
| Inhibition of IL-1β and IL-18 release | Rat spinal cord injury model | Not specified (intraperitoneal injection) | Significantly decreased expression of IL-1β and IL-18 | |
| Inhibition of NLRP3 and Caspase-1 | Rat spinal cord injury model | Not specified (intraperitoneal injection) | Notably reduced expression of NLRP3 and cleaved-Caspase-1 | |
| Prevention of phagocytosis reduction | Primary human microglial cells | 50 µM | Prevented BzATP-induced decrease in phagocytic capacity | |
| Inhibition of cytokine release | Rat retinal microglia | 100 µM | Blocked P2X7R-mediated increase in pro-inflammatory cytokines | |
| Inhibition of CCL2 and IL-6 mRNA expression | Cultured mouse primary microglia | 10 µM or 50 µM | Almost completely inhibited BzATP-induced mRNA expression | |
| Inhibition of ROS production | Spinal cord dorsal horn neurons | Not specified (in vivo) | Avoided ROS production and oxidative DNA damage |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cytokine Release Assay (ELISA)
Objective: To quantify the concentration of cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) released from microglia following treatment with a P2X7R agonist and/or A-438079.
Protocol:
-
Cell Culture and Priming: Primary microglia or microglial cell lines (e.g., BV2) are cultured in appropriate media. For IL-1β and IL-18 measurement, cells are often primed with lipopolysaccharide (LPS) (e.g., 500 ng/mL for 4 hours) to induce the expression of pro-IL-1β and pro-IL-18.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of A-438079 or vehicle control. After a pre-incubation period (e.g., 30-60 minutes), the P2X7R agonist (e.g., ATP or BzATP at concentrations ranging from 100 µM to 1 mM) is added.
-
Supernatant Collection: After the desired incubation time (e.g., 1 to 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of the target cytokine in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in microglia in response to P2X7R activation and inhibition by A-438079.
Protocol:
-
Cell Preparation: Microglia are plated on glass coverslips suitable for microscopy.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM (e.g., 1 µM for 20 minutes at room temperature).
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped with a perfusion system. A baseline fluorescence is recorded.
-
Treatment Application: A-438079 or vehicle is perfused over the cells, followed by the application of a P2X7R agonist (e.g., 100 µM BzATP).
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The data is often presented as a ratio of fluorescence at different excitation wavelengths (for Fura-2) or as a relative change in fluorescence (F/F₀) (for Fluo-4).
Dye Uptake Assay (Pore Formation)
Objective: To assess the formation of the P2X7R-associated large membrane pore by measuring the uptake of fluorescent dyes.
Protocol:
-
Cell Preparation: Microglia are cultured in a multi-well plate format.
-
Treatment: Cells are pre-incubated with A-438079 or vehicle control at various concentrations.
-
Dye and Agonist Addition: A fluorescent dye that is normally membrane-impermeant, such as ethidium bromide or YO-PRO-1, is added to the cells along with a P2X7R agonist (e.g., 1 mM ATP).
-
Measurement: The increase in intracellular fluorescence due to dye uptake is measured over time using a fluorescence plate reader or by fluorescence microscopy.
-
Data Analysis: The rate of dye uptake is calculated and used to determine the IC₅₀ of A-438079 for inhibiting pore formation.
Western Blotting
Objective: To detect the expression and phosphorylation status of proteins in signaling pathways downstream of P2X7R.
Protocol:
-
Cell Lysis: Following experimental treatments, microglia are washed with ice-cold PBS and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., NLRP3, cleaved-caspase-1, phospho-p38).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: P2X7R signaling and its inhibition by A-438079.
Caption: Workflow for evaluating A-438079's effects on microglia.
References
A-438079: An In-depth Profile of a Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of A-438079, a potent and selective antagonist of the P2X7 receptor. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including cation influx, inflammasome activation, and the release of pro-inflammatory cytokines. This has positioned the P2X7 receptor as a significant therapeutic target for a range of pathologies, including chronic pain, neurodegenerative diseases, and inflammatory disorders.
A-438079 is a small molecule antagonist that has demonstrated high selectivity for the P2X7 receptor. This guide delves into the specifics of its selectivity, providing the quantitative data and methodological insights necessary for researchers and drug development professionals working in this area.
Data Presentation: A-438079 Selectivity Profile
The following tables summarize the quantitative data for A-438079's potency at the P2X7 receptor and its selectivity against other P2X receptor subtypes.
Table 1: Potency of A-438079 at P2X7 Receptors
| Species | Assay | Agonist | Potency (IC₅₀) | Potency (pIC₅₀) | Reference |
| Human | Calcium Influx (FLIPR) | BzATP | 300 nM | 6.5 | [1] |
| Rat | Calcium Influx (FLIPR) | BzATP | 100 nM | 7.0 | [1] |
| Human | IL-1β Release (THP-1 cells) | BzATP | - | 6.7 | [1] |
Table 2: Selectivity of A-438079 against other P2X Receptor Subtypes
| P2X Subtype | Activity | Concentration Tested | Reference |
| P2X1 | No significant activity | Up to 10 µM | [2] |
| P2X2 | No significant activity | Up to 10 µM | [1] |
| P2X3 | No significant activity | Up to 10 µM | |
| P2X4 | No significant activity | Up to 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of A-438079's selectivity profile are provided below.
Calcium Influx Assay using Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the ability of A-438079 to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.
Cell Lines:
-
Human 1321N1 astrocytoma cells stably transfected with recombinant human or rat P2X7 receptors.
-
HEK293 cells stably expressing the human P2X7 receptor.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
P2X7 receptor agonist (e.g., BzATP)
-
A-438079
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Culture: Culture the P2X7-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Cell Plating: Seed the cells into microplates at a suitable density and allow them to adhere and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of A-438079 in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the A-438079 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
FLIPR Measurement:
-
Place the microplate into the FLIPR instrument.
-
Initiate the measurement, recording baseline fluorescence.
-
Add a solution of the P2X7 agonist (e.g., BzATP, final concentration to elicit EC₈₀ response) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the agonist-induced calcium influx by A-438079 at each concentration.
-
Plot the percentage inhibition against the logarithm of the A-438079 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interleukin-1β (IL-1β) Release Assay
This assay assesses the functional antagonism of A-438079 by measuring its ability to inhibit P2X7-mediated IL-1β release from immune cells.
Cell Line:
-
Human monocytic THP-1 cells.
Materials:
-
RPMI-1640 medium
-
FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) for priming
-
P2X7 receptor agonist (e.g., BzATP)
-
A-438079
-
Human IL-1β ELISA kit
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Differentiation (Optional but Recommended):
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
To differentiate into macrophage-like cells, treat the cells with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Cell Priming:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Treatment:
-
Prepare serial dilutions of A-438079.
-
After priming, wash the cells and replace the medium with serum-free medium containing the different concentrations of A-438079.
-
Incubate for 30-60 minutes.
-
-
P2X7 Activation:
-
Add the P2X7 agonist BzATP (e.g., 100-300 µM) to the wells and incubate for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells and any debris.
-
Carefully collect the cell culture supernatants.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of BzATP-induced IL-1β release by A-438079 at each concentration.
-
Determine the pIC₅₀ value from the concentration-response curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the A-438079 P2X7 receptor selectivity profile.
Caption: P2X7 Receptor Signaling Pathway and Site of A-438079 Action.
Caption: Experimental Workflow for Determining P2X7 Receptor Selectivity.
Caption: Logical Relationship of A-438079's Selectivity.
Conclusion
A-438079 is a highly selective and potent antagonist of the P2X7 receptor. The data presented in this guide, derived from robust in vitro assays, clearly demonstrates its preferential activity at the P2X7 subtype with minimal to no effect on other P2X receptors. This selectivity profile makes A-438079 a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor and a promising lead compound for the development of novel therapeutics targeting P2X7-mediated diseases.
References
The P2X7 Receptor Antagonist A-438079: An In-Depth Analysis of its In Vivo Efficacy in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of A-438079, a selective P2X7 receptor antagonist, in preclinical models of neuropathic pain. The document synthesizes quantitative data from key studies, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Core Findings: A-438079 Demonstrates Significant Anti-Allodynic and Anti-Hyperalgesic Effects
A-438079 has been shown to be effective in mitigating pain-like behaviors in various rodent models of neuropathic pain, including those induced by nerve constriction, diabetic neuropathy, and chemical agents. The primary mechanism of action involves the blockade of the P2X7 receptor, a key player in neuroinflammation.
Data Presentation
The following tables summarize the quantitative data on the effects of A-438079 on mechanical allodynia and thermal hyperalgesia in different neuropathic pain models.
Table 1: Effect of A-438079 on Mechanical Allodynia in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Animal Species | A-438079 Dose and Route | Paw Withdrawal Threshold (g) - Mean ± SEM | Reference |
| Chronic Constriction Injury (CCI) | Rat | 100 µmol/kg, i.p. | Vehicle: ~2.5 ± 0.5 gA-438079: ~10.0 ± 1.5 g | McGaraughty et al., 2007[1] |
| Spared Nerve Injury (SNI) | Rat | 100 pmol, i.t. | Vehicle: ~2.0 gA-438079: ~8.0 g (Day 5) | Hu et al., 2020[2] |
| Diabetic Neuropathic Pain (DNP) | Rat | 10 µM (10 µl), i.t. | DNP: < 5 gDNP + A-438079: > 10 g | [3][4] |
| Trigeminal Nerve Injury (CCI of IoN) | Rat | 35 µg, i.t. | Saline: EF50 ~20 gA-438079: EF50 > 40 g | [5] |
i.p. - intraperitoneal; i.t. - intrathecal; EF50 - 50% effective force
Table 2: Effect of A-438079 on Thermal Hyperalgesia in a Rat Model of Diabetic Neuropathic Pain (DNP)
| Neuropathic Pain Model | Animal Species | A-438079 Dose and Route | Paw Withdrawal Latency (s) - Mean ± SEM | Reference |
| Diabetic Neuropathic Pain (DNP) | Rat | 10 µM (10 µl), i.t. | DNP: ~5 sDNP + A-438079: ~10 s |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve:
-
Species: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hind limb. The incision is then closed in layers. This procedure results in a progressive and sustained mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
-
Spared Nerve Injury (SNI):
-
Species: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the left sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. Care is taken to avoid any contact with or stretching of the intact sural nerve. The muscle and skin are then closed. This model produces a robust and long-lasting mechanical hypersensitivity.
-
-
Diabetic Neuropathic Pain (DNP):
-
Species: Male Sprague-Dawley rats.
-
Procedure: Type 2 diabetes is induced by a high-fat diet for a specified period, followed by a low-dose injection of streptozotocin (STZ). This method results in hyperglycemia and the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, over several weeks.
-
Behavioral Assays
-
Mechanical Allodynia Assessment (von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure: Rats are placed in individual plastic cages on an elevated mesh floor and allowed to acclimate for at least 30 minutes. The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to buckle. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
-
Thermal Hyperalgesia Assessment (Hargreaves Test):
-
Apparatus: A plantar test apparatus that applies a focused beam of radiant heat to the plantar surface of the hind paw.
-
Procedure: Rats are placed in plastic enclosures on a glass floor and allowed to acclimate. The radiant heat source is positioned under the glass floor directly beneath the targeted hind paw. The latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration
-
Intrathecal (i.t.) Catheterization: For direct spinal delivery of A-438079, rats are implanted with an intrathecal catheter. Under anesthesia, a small incision is made over the cisterna magna. A polyethylene catheter (PE-10) is inserted through the dura and advanced caudally to the lumbar enlargement of the spinal cord. The catheter is secured to the musculature, and the external end is sealed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by A-438079 and the general experimental workflow for its in vivo evaluation.
Caption: P2X7R signaling cascade in neuropathic pain.
Caption: General experimental workflow for in vivo studies.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 4. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A-438079: A Technical Guide to its Modulation of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of A-438079, a potent and selective antagonist of the P2X7 receptor (P2X7R), and its role in modulating the NLRP3 inflammasome. Through its action on P2X7R, A-438079 effectively inhibits a key activation pathway of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines, IL-1β and IL-18. This guide details the mechanism of action, provides comprehensive quantitative data, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.
Introduction to the NLRP3 Inflammasome and the Role of P2X7R
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Its activation is a two-step process: a "priming" signal (Signal 1), often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β; and an "activation" signal (Signal 2), which triggers the assembly of the inflammasome complex[3][4]. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1[3]. Assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
One of the most well-characterized activators of the NLRP3 inflammasome is extracellular adenosine triphosphate (eATP) acting on the P2X7 receptor, an ATP-gated ion channel. Activation of P2X7R by high concentrations of eATP, often present at sites of inflammation and cell damage, leads to a cascade of events that fulfill the requirements for Signal 2 of NLRP3 activation.
A-438079: Mechanism of Action
A-438079 is a selective and competitive antagonist of the P2X7 receptor. Its primary mechanism of action in modulating the NLRP3 inflammasome is the blockade of P2X7R signaling. By binding to the P2X7R, A-438079 prevents eATP from activating the channel. This inhibition disrupts the downstream signaling events that are crucial for NLRP3 inflammasome assembly and activation. Specifically, A-438079 has been shown to inhibit:
-
Ion Flux: P2X7R activation leads to K+ efflux and Ca2+ influx, which are critical triggers for NLRP3 inflammasome assembly. A-438079 blocks these ATP-induced ion fluxes.
-
Pore Formation: Prolonged activation of P2X7R can lead to the formation of a large, non-selective pore in the cell membrane, further contributing to ionic dysregulation. A-438079 inhibits this pore formation.
-
Caspase-1 Activation and IL-1β Secretion: By preventing the upstream P2X7R-mediated signals, A-438079 ultimately inhibits the activation of caspase-1 and the subsequent release of mature IL-1β.
Quantitative Data for A-438079
The following tables summarize the key quantitative data for A-438079 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of A-438079
| Parameter | Species | Cell Line/System | Value | Reference |
| pIC50 (Ca2+ influx) | Human | Recombinant P2X7 | 6.9 | |
| IC50 (Ca2+ influx) | Human | 1321N1 astrocytoma (recombinant) | 300 nM | |
| IC50 (Ca2+ influx) | Rat | 1321N1 astrocytoma (recombinant) | 100 nM, 321 nM | |
| pIC50 (IL-1β release) | Human | THP-1 cells | 6.7 | |
| Inhibition of IL-1β secretion | Murine Neutrophils | 25 µM A-438079 completely inhibited ATP-induced IL-1β secretion. | ||
| Inhibition of pore formation | Human THP-1 cells | A-438079 was found to block pore formation. |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Disease/Condition | Dose and Route | Effect | Reference |
| Rat | Neuropathic Pain (Spinal Nerve Ligation) | 100 and 300 µmol/kg, i.p. | Significantly raised withdrawal thresholds. | |
| Rat | Sepsis (LPS-induced) | 15 mg/kg, i.p. | Alleviated lung oxidative stress and reduced circulatory IL-1β. | |
| Mouse | Muscular Dystrophy (Sgca knockout) | 3 mg/kg, i.p. (every two days) | Reduced muscle fibrosis and inflammation. | |
| Rat | Morphine Tolerance | 80 mg/kg, i.p. | Prevented the development of morphine-induced tolerance. |
Signaling Pathways and Experimental Workflows
P2X7R-Mediated NLRP3 Inflammasome Activation and Inhibition by A-438079
The following diagram illustrates the signaling cascade initiated by eATP binding to the P2X7 receptor, leading to NLRP3 inflammasome activation, and the point of intervention by A-438079.
Caption: P2X7R-NLRP3 signaling pathway and A-438079 inhibition.
Experimental Workflow for Studying A-438079's Effect on NLRP3 Inflammasome Activation
This diagram outlines a typical experimental procedure to assess the inhibitory potential of A-438079 on the NLRP3 inflammasome in vitro.
Caption: In vitro workflow for NLRP3 inflammasome inhibition assay.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to assess the inhibitory effect of A-438079 on NLRP3 inflammasome activation in cultured macrophages (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 cells).
Materials:
-
Immune cells (e.g., THP-1 monocytes or primary BMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
A-438079
-
ATP or Nigericin
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1)
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, anti-ASC antibody)
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Wash the cells to remove PMA and allow them to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of A-438079 (e.g., 0.1 µM to 30 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to prepare protein extracts for Western blotting.
-
-
Data Analysis:
-
Cytokine Measurement (ELISA): Quantify the levels of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Cleavage (Western Blot): Analyze the cell lysates by Western blotting using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit.
-
ASC Oligomerization (Immunofluorescence): For a more detailed mechanistic study, fix and stain cells with an anti-ASC antibody to visualize the formation of ASC specks, a hallmark of inflammasome activation, using fluorescence microscopy. A reduction in the number of cells with ASC specks in the presence of A-438079 would indicate inhibition of inflammasome assembly.
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Cell lysates prepared as described above.
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).
-
Reaction buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT).
-
Fluorometer.
Procedure:
-
Incubate cell lysates with the fluorogenic caspase-1 substrate in the reaction buffer.
-
Measure the fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
A decrease in the rate of fluorescence increase in samples treated with A-438079 indicates inhibition of caspase-1 activity.
Pore Formation Assay (Ethidium Bromide Uptake)
This assay assesses the ability of A-438079 to inhibit ATP-induced pore formation in the plasma membrane.
Materials:
-
Cells expressing P2X7 receptors.
-
Assay buffer (e.g., standard extracellular solution).
-
Ethidium Bromide (EtBr).
-
ATP or BzATP.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Plate cells in a 96-well plate.
-
Wash cells with assay buffer and pre-incubate with A-438079 for an appropriate time.
-
Add EtBr to the wells (final concentration of 5-20 µM).
-
Add the P2X7 agonist (e.g., 5 mM ATP).
-
Measure fluorescence kinetically (Excitation: ~510 nm, Emission: ~595 nm) for 20-30 minutes.
-
A reduced rate of fluorescence increase in the presence of A-438079 indicates inhibition of pore formation.
Conclusion
A-438079 is a valuable research tool and a potential therapeutic lead for the treatment of NLRP3-driven inflammatory diseases. Its well-defined mechanism of action as a potent and selective P2X7R antagonist provides a clear rationale for its inhibitory effects on the NLRP3 inflammasome. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of the P2X7R-NLRP3 axis in health and disease and to explore the therapeutic potential of A-438079 and similar molecules. Further research into the in vivo efficacy and safety profile of A-438079 is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Second Transmembrane Domain of P2X7 Contributes to Dilated Pore Formation | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
The P2X7 Receptor Antagonist A-438079: A Technical Guide to its Inhibitory Effects on IL-1β Release in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of A-438079 in modulating the release of Interleukin-1β (IL-1β) in the human monocytic cell line, THP-1. A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the inflammatory cascade. Understanding its mechanism of action is crucial for the development of therapeutics targeting P2X7R-mediated inflammation. This document details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for studying these interactions.
Core Signaling Pathway: P2X7R-Mediated IL-1β Release
The release of mature IL-1β is a tightly regulated two-step process. The first signal, typically provided by a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), primes the cell by inducing the transcription and translation of pro-IL-1β and components of the NLRP3 inflammasome.
The second signal involves the activation of the NLRP3 inflammasome, which can be triggered by various stimuli, including extracellular ATP. High concentrations of extracellular ATP, often present at sites of inflammation and cell damage, bind to and activate the P2X7 receptor, an ATP-gated ion channel.[1][2] This activation leads to a cascade of intracellular events:
-
Ion Flux: P2X7R opening causes a rapid efflux of intracellular potassium (K+) ions.[3]
-
NLRP3 Inflammasome Assembly: The drop in intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[4][5]
-
Caspase-1 Activation: Within the assembled inflammasome, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.
-
Pro-IL-1β Cleavage: Active caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active form, IL-1β.
-
Secretion: Mature IL-1β is subsequently secreted from the cell, where it acts as a potent pro-inflammatory cytokine.
Mechanism of Action: A-438079 as a P2X7R Antagonist
A-438079 acts as a selective and non-competitive antagonist of the P2X7 receptor. By binding to the receptor, it prevents the conformational changes induced by ATP. This blockade directly inhibits the initial step of the second signaling phase—the opening of the ion channel. Consequently, all subsequent downstream events are prevented:
-
Inhibition of Ion Flux: A-438079 binding to P2X7R prevents ATP-induced K+ efflux.
-
Prevention of Inflammasome Assembly: Without the K+ efflux trigger, the NLRP3 inflammasome fails to assemble and activate.
-
Suppression of IL-1β Release: As caspase-1 is not activated, pro-IL-1β is not cleaved, and the release of mature IL-1β is completely inhibited.
This targeted inhibition makes A-438079 a valuable tool for studying the P2X7R pathway and a potential therapeutic agent for inflammatory diseases driven by excessive IL-1β.
Data Presentation: Inhibitory Effects of P2X7R Antagonists
Studies across various cell types have consistently demonstrated the efficacy of P2X7R antagonists in blocking ATP-induced IL-1β release. While specific dose-response data for A-438079 in THP-1 cells is distributed across multiple studies, the collective evidence confirms its potent inhibitory action. The following table summarizes key findings on the effects of A-438079 and other P2X7R antagonists.
| Antagonist | Cell Type | Concentration | Stimulus | Effect on IL-1β Release | Reference |
| A-438079 | Murine Neutrophils | 25 µM | ATP | Complete inhibition | |
| A-438079 | Salivary Gland Cells | 25 µM | ATP | Abolished IL-1β release | |
| A-438079 | Rat Model (LPS-induced sepsis) | 15 mg/kg | LPS | Prevented increase in serum IL-1β | |
| A804598 | Differentiated THP-1 | Not specified | ATP / BzATP | Inhibition | |
| oxATP | Differentiated THP-1 | Not specified | ATP / BzATP | Inhibition | |
| KN62 | Human Monocytes | Not specified | BzATP | Significantly attenuated release |
Experimental Protocols
This section outlines a detailed methodology for assessing the inhibitory effect of A-438079 on IL-1β release from THP-1 cells.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
A-438079 hydrochloride
-
Phosphate-Buffered Saline (PBS), sterile
-
Human IL-1β ELISA Kit (e.g., R&D Systems DY201 or similar)
-
96-well tissue culture plates
-
Reagent-grade DMSO
Procedure:
-
THP-1 Cell Culture:
-
Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 3-4 days to maintain a density between 2x10^5 and 8x10^5 cells/mL.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 cells into a 96-well plate at a density of 5x10^4 to 1x10^5 cells per well in 100 µL of complete medium.
-
Add PMA to a final concentration of 50 ng/mL (Note: optimal concentration may vary and should be determined empirically, from 5-100 ng/mL).
-
Incubate for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with 200 µL of warm, sterile PBS.
-
-
Priming (Signal 1):
-
Add 100 µL of fresh, serum-free RPMI-1640 medium to each well.
-
Add LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C and 5% CO2.
-
-
Antagonist Pre-incubation:
-
Prepare stock solutions of A-438079 in DMSO and then dilute to final concentrations in serum-free medium. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid toxicity.
-
Add the desired concentrations of A-438079 (e.g., 1 µM, 10 µM, 25 µM) or a vehicle control (medium with equivalent DMSO concentration) to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation (Signal 2):
-
Prepare a concentrated stock of ATP or the more potent P2X7R agonist, BzATP, in sterile water or PBS.
-
Add ATP or BzATP to the wells to a final concentration of 1-5 mM. Do not add to negative control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet any detached cells and debris.
-
Carefully collect the cell-free supernatant from each well for analysis. Samples can be stored at -70°C for long-term storage.
-
-
Quantification of IL-1β by ELISA:
-
Measure the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit.
-
Follow the manufacturer's instructions precisely for adding samples, standards, detection antibodies, and substrate.
-
Read the absorbance on a microplate reader and calculate the IL-1β concentrations based on the standard curve.
-
Conclusion
A-438079 effectively inhibits the release of IL-1β in THP-1 cells by specifically blocking the P2X7 receptor. This action prevents the ATP-induced K+ efflux required for NLRP3 inflammasome activation and subsequent caspase-1-mediated cleavage of pro-IL-1β. The methodologies and data presented in this guide provide a robust framework for researchers investigating the P2X7R signaling axis and for professionals involved in the development of anti-inflammatory therapeutics. The use of A-438079 as a pharmacological tool is indispensable for elucidating the intricate role of the P2X7 receptor in innate immunity and inflammatory disease.
References
- 1. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A-438079: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the pharmacokinetic profile and bioavailability of A-438079, a potent and selective antagonist of the P2X7 receptor. The information presented herein is intended to support research and development efforts by providing key data and methodologies related to the in vivo behavior of this compound.
Executive Summary
A-438079 is a well-characterized tool compound for studying the role of the P2X7 receptor in various physiological and pathological processes, including inflammation and neuropathic pain. Understanding its pharmacokinetic properties is crucial for the design and interpretation of in vivo studies. This document summarizes the available quantitative data, details the experimental protocols used to obtain this data, and provides visualizations of key biological pathways and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic parameters of A-438079 have been characterized primarily in murine models. The available data indicates that A-438079 has a short half-life and limited bioavailability following intraperitoneal administration.
Table 1: Pharmacokinetic Parameters of A-438079 in Mice
| Parameter | Value | Route of Administration | Species | Reference |
| Bioavailability | 19% | Intraperitoneal (IP) | Mouse | [1] |
| Plasma Protein Binding | 84% | Not Specified | Mouse | [1] |
| Half-life (t½) | 1 hour | Not Specified | Mouse | [1] |
No data is currently available for key parameters such as Cmax, Tmax, and AUC, or for the oral bioavailability of A-438079.
Experimental Protocols
Detailed experimental methodologies are critical for replicating and building upon existing research. The following sections describe the general protocols employed in the pharmacokinetic evaluation of A-438079.
Animal Models
In vivo studies of A-438079 have predominantly utilized both mice and rats. For instance, in studies investigating its protective effects against drug-induced liver injury, C57Bl/6 mice were used[1]. Various rat models of neuropathic and inflammatory pain have also been employed to evaluate the efficacy of A-438079[2].
Dosing and Administration
For in vivo efficacy studies, A-438079 has been administered via intraperitoneal (i.p.) and intravenous (i.v.) routes. In mouse models of acetaminophen-induced liver injury, A-438079 was administered at a dose of 80 mg/kg. In rat models of pathological pain, doses ranging from 10-300 µmol/kg (i.p.) and 80 µmol/kg (i.v.) have been shown to be effective.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of A-438079 in biological matrices such as plasma and brain tissue is typically performed using LC-MS/MS. A general workflow for this analysis is outlined below.
P2X7 Receptor Signaling Pathway
A-438079 exerts its effects by antagonizing the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, initiates a signaling cascade that leads to the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).
The binding of ATP to the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and an efflux of K⁺. This ionic flux is a critical signal for the assembly of the NLRP3 inflammasome complex. The activated inflammasome then leads to the cleavage of pro-caspase-1 to its active form, caspase-1. Subsequently, caspase-1 cleaves pro-IL-1β into its mature, biologically active form, which is then released from the cell to promote inflammation. A-438079, as a competitive antagonist, blocks the initial activation of the P2X7 receptor by ATP, thereby inhibiting this entire downstream signaling cascade.
Conclusion
A-438079 is a valuable pharmacological tool for investigating the roles of the P2X7 receptor. The current body of literature provides foundational pharmacokinetic data in mice, indicating rapid clearance and limited bioavailability after intraperitoneal administration. For future research, particularly for studies involving oral administration or translation to other species, further pharmacokinetic characterization would be beneficial. The methodologies and pathway information provided in this guide are intended to facilitate the design of robust in vivo experiments and aid in the interpretation of their outcomes.
References
The Neuroprotective Potential of A-438079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of A-438079, a potent and selective antagonist of the P2X7 receptor (P2X7R). By summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways, this document serves as an in-depth resource for professionals investigating novel therapeutic strategies for a range of neurological disorders.
Core Mechanism of Action: Targeting the P2X7 Receptor
A-438079 exerts its neuroprotective effects by blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia and other immune cells within the central nervous system (CNS).[1] Under pathological conditions, excessive extracellular ATP, released from damaged cells, activates the P2X7R, triggering a cascade of detrimental downstream events. This includes the formation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2][3][4] This neuroinflammatory response contributes to neuronal damage and death in various neurological conditions. A-438079, by inhibiting the P2X7R, effectively dampens this inflammatory cascade, thereby conferring neuroprotection.
Quantitative Efficacy of A-438079 in Preclinical Models
The neuroprotective efficacy of A-438079 has been demonstrated across a variety of preclinical models of neurological disorders. The following tables summarize the key quantitative findings from these studies.
| Model | Species | A-438079 Treatment | Key Outcome | Quantitative Result | Reference |
| Sepsis-Associated Encephalopathy (LPS-induced) | Mouse | Not specified | Cognitive Dysfunction (Morris Water Maze) | Significantly reduced escape latency compared to LPS group. | [2] |
| Status Epilepticus (Kainic Acid-induced) | Mouse | 1.75 nmol, intracerebroventricular | Seizure Duration | Reduced by 58%. | |
| Status Epilepticus (Kainic Acid-induced) | Mouse | 1.75 nmol, intracerebroventricular | Neuronal Death | Reduced by 61%. | |
| Parkinson's Disease (6-OHDA model) | Not specified | Pretreatment | Striatal Dopamine Levels | Prevented the decrease in striatal dopamine. | |
| Neuropathic Pain (Peripheral Nerve Injury) | Not specified | Intrathecal administration | Mechanical Hypersensitivity | Suppressed the development of mechanical hypersensitivity. | |
| Inflammatory Pain (CFA-induced) | Not specified | Systemic administration | Thermal Hyperalgesia | Produced dose-dependent antinociceptive effects. |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Status Epilepticus Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Status Epilepticus (SE): Unilateral intra-amygdala injection of kainic acid (KA).
-
A-438079 Administration: Intracerebroventricular microinjection of 1.75 nmol of A-438079 prior to KA injection.
-
Outcome Measures:
-
Seizure Duration: Monitored via electroencephalogram (EEG) recordings.
-
Neuronal Death: Assessed by histological analysis (e.g., NeuN staining) of brain sections 24 hours after SE.
-
Neuroinflammation: Measured by Western blot analysis of mature IL-1β levels in brain tissue.
-
Sepsis-Associated Encephalopathy Model
-
Animal Model: Wild-type mice.
-
Induction of Sepsis-Associated Encephalopathy (SAE): Intraperitoneal injection of lipopolysaccharide (LPS).
-
A-438079 Administration: Details on the dosage and timing of A-438079 treatment were not specified in the reviewed literature.
-
Outcome Measures:
-
Cognitive Function: Evaluated using the Morris water maze to assess spatial learning and memory.
-
Neuroinflammation: Assessed by measuring the levels of pro-inflammatory cytokines (IL-1β, TNF-α) in the brain.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by A-438079 and a typical experimental workflow for its evaluation.
References
- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Possible Causal Involvement of Neuroinflammatory, Purinergic P2X7 Receptors in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A-438079: A Potent and Selective Tool for Interrogating P2X7 Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a compelling target in drug discovery due to its pivotal role in inflammation, immunity, and neuropathic pain.[1][2] A-438079 has emerged as a critical pharmacological tool for elucidating the complex signaling cascades governed by P2X7R. This potent and selective antagonist allows for precise modulation of the receptor's activity, thereby enabling a deeper understanding of its physiological and pathological functions.[3][4] This technical guide provides a comprehensive overview of A-438079, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Mechanism of Action
A-438079 acts as a competitive antagonist of the P2X7 receptor.[3] Structurally, it is a tetrazole-based compound, 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine. By binding to the receptor, A-438079 effectively blocks the conformational changes induced by the endogenous agonist, adenosine triphosphate (ATP), thereby preventing ion channel opening and subsequent downstream signaling events. This blockade inhibits the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which are characteristic of P2X7R activation. Consequently, A-438079 prevents the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.
Quantitative Data Presentation
The following tables summarize the key quantitative data for A-438079, providing a comparative overview of its potency and efficacy across different species and experimental models.
Table 1: In Vitro Potency of A-438079
| Parameter | Species | Cell Line/System | Agonist | Value | Reference(s) |
| pIC₅₀ | --- | --- | BzATP | 6.9 | |
| IC₅₀ | Rat | 1321N1 cells | BzATP (10 µM) | 100 nM | |
| IC₅₀ | Human | 1321N1 cells | BzATP | 300 nM | |
| IC₅₀ | Human | HEK293 cells | Benzoylbenzoic ATP | 0.123 µM | |
| IC₅₀ | Human | THP-1 cells | BzATP (ethidium uptake) | 0.126 µM | |
| pIC₅₀ | Human | THP-1 cells (differentiated) | BzATP | 6.7 |
Table 2: In Vivo Efficacy of A-438079
| Animal Model | Effect | Dosage | Administration Route | Reference(s) |
| Rat Neuropathic Pain (SNL & CCI models) | Increased withdrawal thresholds | 100 and 300 µmol/kg | i.p. | |
| Rat Neuropathic Pain | Reduced mechanical allodynia | ED₅₀ = 76 µmol/kg | --- | |
| Rat Neuropathic Pain | Reduced noxious and innocuous evoked activity of spinal neurons | 80 µmol/kg | i.v. | |
| Mouse Status Epilepticus | Reduced seizure severity and neuronal death | 5 and 15 mg/kg | i.p. | |
| Mouse Acetaminophen-induced Liver Injury | Attenuated liver injury | 80 mg/kg | --- | |
| Rat Sepsis (LPS-induced) | Alleviated lung oxidative stress | 15 mg/kg | i.p. |
Table 3: Selectivity Profile of A-438079
| Receptor/Channel | Activity | Concentration | Reference(s) |
| P2X2, P2X3, P2X4 | No significant activity | Up to 10 µM | |
| Other cell-surface receptors and ion channels | Little or no activity | --- |
Experimental Protocols
Detailed methodologies are crucial for the successful application of A-438079 in research. Below are protocols for key experiments.
In Vitro Calcium Influx Assay using FLIPR
This protocol is designed to measure the inhibitory effect of A-438079 on agonist-induced calcium influx in cells expressing the P2X7 receptor.
Materials:
-
1321N1 astrocytoma cells stably transfected with rat or human P2X7 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
A-438079 stock solution (in DMSO).
-
P2X7R agonist (e.g., BzATP or ATP).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Plating: Seed the P2X7R-expressing 1321N1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of A-438079 in assay buffer. Add the different concentrations of A-438079 to the respective wells and incubate for a specified period (e.g., 3 minutes) to allow for receptor binding.
-
Agonist Stimulation and Data Acquisition: Place the cell plate into the FLIPR instrument. Add the P2X7R agonist (at a concentration corresponding to its EC₇₀ for robust signal) to all wells simultaneously.
-
Data Analysis: The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The inhibitory effect of A-438079 is determined by comparing the fluorescence signal in treated wells to control wells (agonist only). Calculate IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
IL-1β Release Assay
This assay quantifies the ability of A-438079 to inhibit P2X7R-mediated IL-1β release from immune cells.
Materials:
-
Human THP-1 monocytes.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) and interferon-gamma (IFNγ) for cell differentiation/priming.
-
A-438079 stock solution.
-
P2X7R agonist (e.g., BzATP).
-
Human IL-1β ELISA kit.
-
24-well cell culture plates.
Methodology:
-
Cell Differentiation (Priming): Differentiate THP-1 monocytes into a macrophage-like state by treating with PMA or prime with LPS and IFNγ for a specified time (e.g., 24 hours) to upregulate pro-IL-1β expression.
-
Compound Treatment: Replace the medium with fresh serum-free medium containing various concentrations of A-438079. Incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add the P2X7R agonist (e.g., BzATP) to the wells to stimulate P2X7R and induce IL-1β release. Incubate for an appropriate duration (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by A-438079 and calculate the pIC₅₀ or IC₅₀ value.
In Vivo Model of Neuropathic Pain
This protocol describes the use of A-438079 in a rat model of neuropathic pain, such as the spinal nerve ligation (SNL) or chronic constriction injury (CCI) model.
Materials:
-
Adult male Sprague-Dawley rats.
-
Surgical instruments for SNL or CCI surgery.
-
A-438079 for injection.
-
Vehicle control (e.g., saline, DMSO).
-
Von Frey filaments for assessing mechanical allodynia.
Methodology:
-
Induction of Neuropathy: Surgically induce neuropathic pain using the SNL or CCI model. Allow the animals to recover for a period (e.g., 2 weeks) to develop stable mechanical allodynia.
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Drug Administration: Administer A-438079 or vehicle control via the desired route (e.g., intraperitoneal injection). Doses of 100 and 300 µmol/kg have been shown to be effective.
-
Post-treatment Nociceptive Testing: At various time points after drug administration, re-assess the paw withdrawal threshold using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between the A-438079-treated group and the vehicle-treated group. A significant increase in the withdrawal threshold in the treated group indicates an antinociceptive effect.
Mandatory Visualizations
Signaling Pathways
The activation of the P2X7 receptor triggers a cascade of intracellular events. The following diagram illustrates the key signaling pathways modulated by P2X7R and the inhibitory action of A-438079.
Caption: P2X7R signaling and inhibition by A-438079.
Experimental Workflows
The following diagrams illustrate the workflows for the in vitro and in vivo experimental protocols described above.
Caption: Workflow for in vitro assays using A-438079.
Caption: Workflow for in vivo neuropathic pain model.
Conclusion
A-438079 is an invaluable tool for researchers investigating the multifaceted roles of the P2X7 receptor. Its high potency and selectivity allow for precise dissection of P2X7R-mediated signaling in both healthy and diseased states. The data and protocols provided in this guide are intended to facilitate the effective use of A-438079, ultimately contributing to a more profound understanding of P2X7R biology and the development of novel therapeutics targeting this important receptor.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of A-438079 on Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key component of the purinergic signaling system. Activated by high concentrations of extracellular adenosine triphosphate (ATP), the P2X7R plays a pivotal role in mediating inflammatory and neuropathic pain responses. This technical guide provides an in-depth analysis of A-438079's mechanism of action, its impact on downstream signaling cascades, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction to Purinergic Signaling and the P2X7 Receptor
Purinergic signaling encompasses the extracellular roles of purine nucleotides and nucleosides, such as ATP and adenosine, in cell-to-cell communication. The P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. Among these, the P2X7 receptor is unique due to its requirement for high concentrations of ATP for activation and its ability to form a large, non-selective pore upon prolonged stimulation.[1] P2X7R is predominantly expressed on immune cells, including macrophages and microglia, as well as in the central and peripheral nervous systems.[1] Its activation is a critical step in various physiological and pathological processes, including inflammation, immune response, and neuropathic pain.[1][2]
A-438079: A Selective P2X7 Receptor Antagonist
A-438079 is a small molecule that acts as a potent and selective antagonist of the P2X7 receptor.[3] It exhibits competitive antagonism, although studies also suggest it binds to an allosteric site at the interface between P2X7R subunits. This binding prevents the conformational changes induced by ATP, thereby inhibiting ion flux and subsequent downstream signaling events.
Mechanism of Action
A-438079 functions by directly interacting with the P2X7 receptor, thereby blocking its activation by extracellular ATP. While initially characterized as a competitive antagonist, further research and mutagenesis studies have identified an allosteric binding pocket for A-438079. This intersubunit site is distinct from the orthosteric ATP binding site. The binding of A-438079 to this allosteric site is thought to stabilize the closed state of the receptor, preventing the channel opening and pore formation that are characteristic of P2X7R activation. This blockade of ion flux, particularly of Ca²⁺ and Na⁺ influx and K⁺ efflux, is the primary mechanism through which A-438079 exerts its inhibitory effects on purinergic signaling.
The following diagram illustrates the antagonistic action of A-438079 on the P2X7 receptor.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends in Research on the P2X7 Receptor: A Bibliometric and Visualization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro calcium imaging assays, a powerful technique for studying intracellular calcium mobilization. This method is particularly relevant for monitoring the activity of G-protein coupled receptors (GPCRs) and calcium channels, making it an essential tool in drug discovery and fundamental research.
Introduction
Calcium imaging is a widely used technique to measure intracellular calcium (Ca2+) dynamics, which are crucial for a variety of cellular processes including signal transduction, muscle contraction, and neurotransmission.[1][2][3] By using fluorescent indicators that change their spectral properties upon binding to calcium, researchers can visualize and quantify changes in intracellular calcium concentration in real-time.[2][4]
This protocol focuses on the use of the Fluo-4 No Wash Calcium Assay, a homogeneous, fluorescence-based assay that is well-suited for high-throughput screening (HTS). The assay utilizes Fluo-4 AM, a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. When cells expressing a GPCR of interest are stimulated, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence of Fluo-4.
Signaling Pathway: GPCR-Mediated Calcium Mobilization
G-protein coupled receptors are a large family of transmembrane receptors that play a central role in cellular signaling. The activation of GPCRs by their specific ligands initiates a cascade of intracellular events, often leading to changes in intracellular calcium concentration. The Gq pathway is a primary mechanism for GPCR-mediated calcium release.
Upon ligand binding, the GPCR activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This increase in intracellular calcium can then be detected by calcium indicators like Fluo-4.
Caption: GPCR Gq signaling pathway leading to intracellular calcium release.
Experimental Workflow
The general workflow for an in vitro calcium imaging assay involves several key steps, from cell preparation to data analysis.
Caption: General experimental workflow for a calcium imaging assay.
Detailed Experimental Protocol: Fluo-4 No Wash Calcium Assay
This protocol is adapted from commercially available Fluo-4 No Wash Calcium Assay Kits.
Materials:
-
Fluo-4 AM
-
10X F127 Plus
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
DMSO
-
Black, clear-bottom 96-well or 384-well microplates
-
Adherent or suspension cells expressing the GPCR of interest
-
Test compounds (agonists, antagonists)
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm
Reagent Preparation:
| Reagent | Preparation | Storage |
| Fluo-4 AM Stock Solution | Add 200 µL of DMSO to one vial of Fluo-4 AM. Mix well. | -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| 1X Assay Buffer | Add 1 mL of 10X F127 Plus to 9 mL of HHBS. Mix well. | Room temperature for immediate use. |
| Fluo-4 AM Dye-Loading Solution | Add 20 µL of Fluo-4 AM Stock Solution to 10 mL of 1X Assay Buffer. Mix well. | Use within 2 hours at room temperature. |
Cell Plating:
| Cell Type | 96-well Plate | 384-well Plate |
| Adherent Cells | Plate 40,000 to 80,000 cells/well in 100 µL of growth medium. Incubate overnight. | Plate 10,000 to 20,000 cells/well in 25 µL of growth medium. Incubate overnight. |
| Suspension Cells | Suspend 125,000 to 250,000 cells/well in 100 µL of growth medium or HHBS in a poly-D lysine plate. Centrifuge at 800 rpm for 2 minutes. | Suspend 30,000 to 60,000 cells/well in 25 µL of growth medium or HHBS in a poly-D lysine plate. Centrifuge at 800 rpm for 2 minutes. |
Assay Procedure:
-
Dye Loading: Add 100 µL (96-well) or 25 µL (384-well) of Fluo-4 AM dye-loading solution to each well.
-
Incubation: Incubate the plate in a cell incubator at 37°C for 1 hour, followed by incubation at room temperature for 15 to 30 minutes.
-
Compound Preparation: During incubation, prepare the compound plate by dissolving test compounds in HHBS or a desired buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader. Run the calcium flux assay by monitoring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Add the compounds from the compound plate to the cell plate during the reading process.
Data Presentation and Analysis
The primary output of a calcium imaging experiment is the change in fluorescence intensity over time. This data is typically normalized and expressed as the relative change in fluorescence (ΔF/F0).
Data Analysis Parameters:
| Parameter | Description | Calculation |
| F0 (Baseline Fluorescence) | The average fluorescence intensity before the addition of the stimulus. | Average of fluorescence values from a defined pre-stimulus time window. |
| ΔF (Change in Fluorescence) | The change in fluorescence intensity from baseline after stimulus addition. | F - F0 (where F is the fluorescence at a given time point). |
| ΔF/F0 (Normalized Response) | The relative change in fluorescence, which normalizes for variations in dye loading and cell number. | (F - F0) / F0 |
| EC50 (Half maximal effective concentration) | The concentration of an agonist that produces 50% of the maximal response. | Determined by fitting a dose-response curve to the ΔF/F0 values obtained at different agonist concentrations. |
| IC50 (Half maximal inhibitory concentration) | The concentration of an antagonist that inhibits the response to an agonist by 50%. | Determined by fitting a dose-response curve to the ΔF/F0 values in the presence of a fixed agonist concentration and varying antagonist concentrations. |
Example Data Presentation:
| Compound | Concentration (µM) | Peak ΔF/F0 |
| Agonist X | 0.01 | 0.25 |
| 0.1 | 0.85 | |
| 1 | 2.50 | |
| 10 | 4.20 | |
| 100 | 4.35 | |
| Antagonist Y + 1 µM Agonist X | 0.01 | 4.10 |
| 0.1 | 3.50 | |
| 1 | 2.10 | |
| 10 | 0.90 | |
| 100 | 0.30 |
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize cell density, dye loading concentration, and incubation time. Ensure the health and viability of the cells.
-
High Background Fluorescence: Ensure complete removal of growth medium before dye loading. Use phenol red-free medium if necessary.
-
Cell Detachment (Adherent Cells): Handle plates gently. Use poly-D lysine coated plates to improve cell attachment.
-
Phototoxicity and Photobleaching: Minimize exposure to excitation light by using the lowest possible light intensity and exposure time.
By following this detailed protocol and considering the key aspects of data analysis, researchers can effectively utilize in vitro calcium imaging assays to investigate cellular signaling pathways and screen for novel therapeutic compounds.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of A-438079 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) injection of A-438079, a selective P2X7 receptor antagonist, in mouse models. The protocols and data presented are compiled from various in vivo studies and are intended to assist in the design and execution of experiments investigating the therapeutic potential of A-438079 in inflammation, pain, and other pathologies.
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of inflammatory responses.[2] This includes the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][3] By blocking this receptor, A-438079 has been shown to be effective in various preclinical models, including those for neuropathic pain, inflammatory conditions, and certain types of cancer.[4]
Data Presentation: In Vivo Efficacy of A-438079
The following tables summarize the quantitative data from various studies utilizing intraperitoneal injection of A-438079 in mice, highlighting its diverse therapeutic applications.
Table 1: A-438079 in Inflammatory and Organ Injury Models
| Model | Mouse Strain | A-438079 Dose (i.p.) | Vehicle | Key Findings | Reference |
| Acetaminophen (APAP)-induced liver injury | C57BL/6 | 80 mg/kg | Saline | 77% reduction in plasma ALT activities; significantly reduced areas of necrosis. | |
| LPS-induced sepsis | Rat | 15 mg/kg | Not Specified | Alleviated oxidative stress in the lung; decreased levels of MDA, GSH, CAT, SOD, and MPO. | |
| Sepsis-Associated Encephalopathy (SAE) | Mouse | Not Specified | DMSO | Improved cognitive dysfunction and survival rate. | |
| Alpha-Sarcoglycan Muscular Dystrophy | Sgca CTR | Not Specified | Not Specified | 52% reduction in inflammatory area fraction in quadriceps. |
Table 2: A-438079 in Pain and Neurological Models
| Model | Mouse/Rat Strain | A-438079 Dose (i.p.) | Vehicle | Key Findings | Reference |
| Neuropathic Pain (Spinal Nerve Ligation & CCI) | Rat | 100 and 300 µmol/kg | Not Specified | Significantly raised withdrawal thresholds. | |
| Neuropathic Pain | Rat | ED₅₀ of 76 µM/kg | Not Specified | Dose-dependently reduced mechanical allodynia. | |
| Status Epilepticus | Mouse | 5 and 15 mg/kg | Not Specified | Reduced seizure severity and neuronal death in the hippocampus. | |
| Chronic Unpredictable Mild Stress (Depression) | Mouse | Not Specified | Not Specified | Exhibited antidepressant effects. |
Table 3: A-438079 in Cancer Models
| Model | Mouse Strain | A-438079 Dose (i.p.) | Vehicle | Key Findings | Reference |
| Colorectal Cancer (CRC) Xenograft | BALB/c nude mice | Not Specified | Not Specified | Inhibited the growth of CRC xenografts; promoted apoptosis and inhibited pyroptosis. | |
| Bone Cancer Pain | BALB/cJ and C3H | Not Specified | Not Specified | Failed to alleviate pain-related behaviors. |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal Injection of A-438079 in Mice
This protocol provides a standardized method for the intraperitoneal administration of A-438079 in mice for systemic delivery.
Materials:
-
A-438079 hydrochloride (or other salt form)
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS), or DMSO followed by dilution in saline/PBS)
-
Sterile syringes (0.3 - 1 ml) and needles (25-27G, 5/8” length or smaller)
-
Animal scale
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Based on preliminary solubility tests, prepare a stock solution of A-438079 in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile vehicle such as saline or PBS. The final concentration of DMSO should be minimized to avoid toxicity.
-
For direct saline dissolution, A-438079 HCl can be mixed evenly in physiological saline (0.9% NaCl) until clear. It is recommended to use this solution immediately.
-
Pre-warm the sterile substance to be administered to no more than 37°C.
-
-
Animal Handling and Dosing Calculation:
-
Acclimatize animals to housing conditions for at least one week before the experiment.
-
Weigh the mouse to calculate the precise volume to administer. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
-
Injection Technique:
-
Restrain the mouse by scruffing the neck and back with the non-dominant hand, ensuring the head is slightly lower than the abdomen.
-
Position the mouse to expose the lower right or left quadrant of the abdomen. This area is ideal for avoiding internal organs.
-
Insert the needle at a 30-40° angle into the peritoneal cavity. For a lean mouse, insert about half the needle length; for a larger mouse, the full length may be inserted.
-
Gently pull back on the plunger to ensure no blood or urine is aspirated, which would indicate improper needle placement.
-
If no fluid is aspirated, inject the solution smoothly and withdraw the needle.
-
If blood or urine is aspirated, withdraw the needle, replace it with a new sterile needle and syringe, and after a 5-10 minute observation period to ensure the animal is stable, a single re-attempt can be made at a slightly different angle.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions such as bleeding at the injection site or signs of abdominal pain.
-
Record the procedure details (drug, dose, volume, route, and any complications) on the animal's record.
-
Protocol 2: Prophylactic Treatment in an Acute Inflammation Model
This protocol outlines the use of A-438079 as a prophylactic agent in a model of acute inflammation, such as LPS-induced endotoxemia or APAP-induced liver injury.
Procedure:
-
Prepare the A-438079 dosing solution as described in Protocol 1.
-
Administer A-438079 or the vehicle control via intraperitoneal injection.
-
The timing of drug administration relative to the inflammatory challenge is critical. For prophylactic treatment, A-438079 is typically administered 30-60 minutes before the inflammatory stimulus.
-
Induce inflammation by administering the stimulus (e.g., LPS or APAP) at a predetermined dose and route (commonly i.p. as well).
-
Monitor the animals for clinical signs of inflammation (e.g., weight loss, reduced activity).
-
Collect samples (e.g., blood, tissues) at predetermined time points for analysis of inflammatory markers, organ damage, or other relevant endpoints.
Mandatory Visualizations
Signaling Pathway of A-438079 Action
Caption: A-438079 blocks ATP from activating the P2X7R, inhibiting inflammasome activation.
Experimental Workflow for In Vivo A-438079 Studies
References
Application Notes and Protocols for A-438079 in Rat Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of A-438079, a selective P2X7 receptor antagonist, in established rat models of inflammatory pain. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the analgesic and anti-inflammatory potential of this compound.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation on immune cells, such as macrophages and microglia, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), contributing to the sensitization of nociceptive pathways and the generation of inflammatory pain.[1][2] A-438079 is a potent and selective antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in pathological pain states and for assessing its therapeutic potential.[3][4] This document outlines protocols for three common rat models of inflammatory pain: Carrageenan-Induced Paw Edema, Complete Freund's Adjuvant (CFA)-Induced Arthritis, and the Formalin Test.
Data Presentation
The following tables summarize the quantitative data for A-438079 dosage and administration in various rat models of inflammatory and neuropathic pain.
Table 1: A-438079 Dosage in Rat Models of Pain
| Pain Model | Administration Route | Dosage Range | Effective Dose (ED₅₀) or Effective Concentration | Observed Effect |
| Neuropathic Pain (Chung Model) | Intraperitoneal (i.p.) | 10 - 300 µmol/kg | 76 µmol/kg | Inhibition of mechanical allodynia[1] |
| Neuropathic Pain (SNL & CCI Models) | Intraperitoneal (i.p.) | 100 - 300 µmol/kg | Not specified | Significant increase in withdrawal thresholds |
| Neuropathic Pain | Intravenous (i.v.) | 80 µmol/kg | Not specified | Reduction of noxious and innocuous evoked activity of spinal neurons |
| Neuropathic Pain (SNI) | Intrathecal | 100 pmol in 10 µL | Not specified | Alleviation of mechanical hyperalgesia |
| Formalin-Induced Pain | Intraperitoneal (i.p.) | 10 - 300 µmol/kg | Not specified | Attenuation of nocifensive behaviors |
| LPS-Induced Sepsis | Intraperitoneal (i.p.) | 15 mg/kg | Not specified | Alleviation of oxidative stress in the lung |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema
This model induces an acute and localized inflammatory response, characterized by paw swelling (edema) and hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
λ-Carrageenan (2% w/v in sterile 0.9% saline)
-
A-438079
-
Vehicle (e.g., sterile 0.9% saline, with a minimal amount of DMSO if necessary for dissolution)
-
P पुत्र (plethysmometer) or calipers
-
Von Frey filaments or radiant heat source for pain assessment
Procedure:
-
Acclimatization: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or calipers. Assess baseline mechanical or thermal sensitivity.
-
A-438079 Administration:
-
Preparation: For intraperitoneal (i.p.) injection, A-438079 can be dissolved in a vehicle such as sterile saline. If solubility is an issue, it can first be dissolved in a minimal amount of DMSO and then diluted with saline to the final concentration. The final DMSO concentration should be kept low (e.g., <5%). For a 15 mg/kg dose, one can prepare a solution of 30 mg of A-438079 in 1 ml of physiological saline and inject the appropriate volume based on the rat's weight.
-
Administration: Administer A-438079 or vehicle via the desired route (e.g., i.p.) at the chosen dose (e.g., 10-300 µmol/kg or 15 mg/kg). Administration is typically performed 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation: Inject 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Assessment of Edema and Pain:
-
Measure paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The peak inflammatory response is typically observed between 3 and 5 hours.
-
Assess mechanical allodynia (using von Frey filaments) or thermal hyperalgesia (using a plantar test apparatus) at the same time points.
-
-
Data Analysis: Calculate the percentage increase in paw volume compared to baseline. Analyze the withdrawal thresholds for mechanical and thermal stimuli. Compare the results between the A-438079-treated and vehicle-treated groups.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model produces a more chronic and persistent inflammatory state, resembling aspects of rheumatoid arthritis.
Materials:
-
Male Sprague-Dawley or Lewis rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
A-438079
-
Vehicle
-
Calipers
-
Von Frey filaments or other analgesia meters
Procedure:
-
Acclimatization: Acclimate rats as described in Protocol 1.
-
Baseline Measurements: Record baseline paw thickness and pain sensitivity.
-
Induction of Arthritis: Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw. Inflammation will develop over several days.
-
A-438079 Administration:
-
Preparation: Prepare the A-438079 solution as described in Protocol 1.
-
Administration: Administration can be prophylactic (starting before or on the day of CFA injection) or therapeutic (starting after the development of arthritis, e.g., day 7 or 14 post-CFA). Administer A-438079 or vehicle daily or as required by the study design.
-
-
Assessment of Arthritis:
-
Monitor paw thickness and body weight regularly (e.g., every other day) for up to 21 days.
-
Assess mechanical allodynia and thermal hyperalgesia at regular intervals.
-
-
Data Analysis: Plot the change in paw thickness and pain thresholds over time. Compare the area under the curve (AUC) for these parameters between the different treatment groups.
Protocol 3: Formalin Test
This model elicits a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Formalin solution (5% in sterile saline)
-
A-438079
-
Vehicle
-
Observation chamber with a mirror for unobstructed viewing of the paws
Procedure:
-
Acclimatization: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days before the experiment.
-
A-438079 Administration:
-
Preparation: Prepare the A-438079 solution as described in Protocol 1.
-
Administration: Administer A-438079 or vehicle (e.g., i.p.) 30-60 minutes before the formalin injection.
-
-
Induction of Nociception: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (acute/neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (tonic/inflammatory pain): 15-60 minutes post-injection.
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2. Compare the scores between the A-438079-treated and vehicle-treated groups.
Visualization of Pathways and Workflows
References
Application Notes and Protocols: Preparation of A 438079 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
A 438079 is a potent and selective antagonist of the P2X7 receptor, playing a crucial role in research related to inflammation, neuropathic pain, and neurodegenerative diseases. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to the compound's high solubility in it. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 342.61 g/mol (hydrochloride) | |
| Solubility in DMSO | ≥ 100 mg/mL; Soluble to 100 mM | |
| Appearance | White to off-white solid/powder | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
3.1. Materials
-
This compound hydrochloride (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (sterile, amber, or covered with aluminum foil)
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
3.2. Procedure
-
Pre-weighing Preparations: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound (see calculation in section 3.3).
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.43 mg of this compound, add 1 mL of DMSO. It is recommended to use newly opened or anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
3.3. Calculation for a 10 mM Stock Solution
To calculate the mass of this compound required to make a stock solution of a specific molarity, use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = (10 mmol/L) x (0.001 L) x (342.61 g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 342.61 g/mol = 0.0034261 g = 3.43 mg
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Important Considerations
-
DMSO Quality: Use high-purity, anhydrous DMSO to ensure maximum solubility and stability of this compound.
-
Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to use amber vials or cover tubes with aluminum foil to protect the stock solution from light.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Final DMSO Concentration in Experiments: When preparing working solutions for cell-based assays, be mindful of the final concentration of DMSO. Typically, DMSO concentrations should be kept below 0.1% to avoid solvent-induced cellular toxicity or off-target effects. A negative control with the same final DMSO concentration should be included in experiments.
Application Notes and Protocols for A-438079 in Primary Astrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the central nervous system (CNS), the P2X7R is expressed on various cell types, including astrocytes, and its activation is implicated in a range of physiological and pathological processes.[3] Under conditions of cellular stress or injury, high concentrations of extracellular ATP can lead to the activation of P2X7R on astrocytes, triggering a cascade of downstream signaling events.[4] These events include the release of pro-inflammatory cytokines, modulation of synaptic transmission, and in some cases, cell death.[3] Consequently, A-438079 serves as a critical pharmacological tool for elucidating the role of astrocytic P2X7R in neuroinflammation, neurodegenerative diseases, and brain injury.
These application notes provide detailed protocols for the use of A-438079 in primary astrocyte cell culture, summarize key quantitative data, and illustrate the relevant signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of A-438079
| Cell Type | Assay | Agonist | A-438079 IC₅₀ | Reference |
| 1321N1 Astrocytoma (human P2X7R) | Calcium Influx | BzATP | 100 nM | |
| 1321N1 Astrocytoma (rat P2X7R) | Calcium Influx | BzATP (10 µM) | 321 nM | |
| Human THP-1 cells | IL-1β Release | BzATP | ~200 nM (pIC₅₀ = 6.7) |
BzATP is a potent P2X7R agonist.
Table 2: Effects of A-438079 on Astrocyte Function (Representative Data)
| Parameter | Cell Type | Treatment Conditions | A-438079 Concentration | Observed Effect | Reference |
| IL-1β Release | Rat Spinal Cord Slices (LPS-primed) | LPS (10 µg/mL) | Not specified | Prevents LPS-induced IL-1β release | |
| IL-1β Release | Murine Neutrophils (LPS-primed) | ATP (3 mM) | 25 µM | Complete inhibition of ATP-induced IL-1β secretion | |
| Cell Viability | Primary Rat Astrocytes | FGF2 (25 ng/ml) + BzATP (100 µM) | Not Applicable (agonist effect) | No significant loss of cell viability with P2X7R agonist treatment for 22 hr | |
| Cation Inward Current | Mixed Retinal Cell Preparation | Mechanical Stretch | Not specified | Sensitive to A-438079, indicating P2X7R activation |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Astrocyte Cultures
This protocol is adapted from established methods for isolating primary astrocytes from neonatal mouse or rat cortices.
Materials:
-
Neonatal mouse or rat pups (P1-P4)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) or Poly-L-ornithine coated flasks/plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups in accordance with institutional guidelines.
-
Dissect cortices in a sterile environment and remove the meninges.
-
Mechanically dissociate the cortical tissue in cold Hank's Balanced Salt Solution (HBSS).
-
Digest the tissue with trypsin-EDTA and a small amount of DNase I at 37°C.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the cell suspension to obtain single cells.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells onto PDL or Poly-L-ornithine coated T75 flasks.
-
Change the medium after 24 hours and then every 2-3 days.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia and oligodendrocyte precursor cells (OPCs) on top.
-
To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to detach microglia and OPCs.
-
After purification, astrocytes can be trypsinized and re-plated for experiments.
Protocol 2: Treatment of Primary Astrocytes with A-438079
Materials:
-
A-438079 hydrochloride
-
Dimethyl sulfoxide (DMSO) or sterile saline (0.9% NaCl)
-
Primary astrocyte cultures (prepared as in Protocol 1)
-
P2X7R agonist (e.g., ATP or BzATP)
-
Assay-specific reagents (e.g., calcium indicators, ELISA kits for cytokines)
Procedure:
-
Preparation of A-438079 Stock Solution:
-
Dissolve A-438079 in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.
-
For experiments where DMSO may interfere, A-438079 can be dissolved in sterile saline, but solubility may be lower.
-
-
Cell Treatment:
-
Culture primary astrocytes to the desired confluency in multi-well plates.
-
Prior to treatment, you may want to reduce the serum concentration in the media (e.g., to 0.5% FBS) for 24-48 hours to induce a quiescent state.
-
Dilute the A-438079 stock solution in culture medium to the final desired concentrations (e.g., 100 nM - 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) and a vehicle control (medium with the same concentration of DMSO) should be included.
-
Pre-incubate the astrocytes with A-438079 or vehicle for a specified period (e.g., 15-60 minutes) before adding the P2X7R agonist.
-
Stimulate the cells with a P2X7R agonist such as ATP (in the mM range) or BzATP (in the µM range) for the desired duration, depending on the downstream effect being measured.
-
-
Endpoint Analysis:
-
Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) during the pre-incubation with A-438079. Measure changes in intracellular calcium concentration upon agonist stimulation using a fluorescence microscope or plate reader.
-
Cytokine Release Assay: After stimulation, collect the cell culture supernatant. Measure the concentration of cytokines such as IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Viability Assay: Assess cell viability using assays such as MTT or Live/Dead staining.
-
Western Blotting: Lyse the cells to extract proteins and analyze the phosphorylation status of downstream signaling molecules like p38 MAPK, ERK, or Akt.
-
Visualizations
P2X7R Signaling Pathway in Astrocytes
Activation of the P2X7 receptor on astrocytes by high concentrations of extracellular ATP leads to a cascade of intracellular events. This includes ion flux, activation of the NLRP3 inflammasome, and activation of MAP kinase and PI3K/Akt pathways. A-438079 blocks these downstream effects by antagonizing the P2X7R.
Experimental Workflow for A-438079 Application
The following diagram outlines a typical experimental workflow for investigating the effects of A-438079 on primary astrocyte cultures.
References
- 1. Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS [frontiersin.org]
- 4. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of P2X7 Receptor Inhibition by A-438079
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and increasingly implicated in inflammatory processes, neurodegeneration, and cancer.[1][2] Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream signaling events.[3] These pathways include the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β, as well as the activation of MAP kinases and the NF-κB signaling pathway.[3][4] Given its role in pathology, P2X7R is a significant target for drug development. A-438079 is a potent and selective, competitive antagonist of the P2X7 receptor, showing efficacy in various preclinical models of inflammation and pain.
Western blotting is a fundamental technique to investigate the effects of A-438079 on the P2X7R signaling axis. This method allows for the quantification of changes in the expression levels of the P2X7 receptor itself and key downstream signaling proteins upon treatment with the inhibitor. These application notes provide a framework and detailed protocols for utilizing Western blot analysis to characterize the inhibitory action of A-438079.
Key Applications:
-
Confirmation of P2X7R Expression: Validate the presence of the P2X7 receptor in the cell or tissue model of interest.
-
Analysis of P2X7R Regulation: Determine if treatment with A-438079 alters the total expression level of the P2X7 receptor.
-
Assessment of Downstream Signaling Inhibition: Quantify the effect of A-438079 on the activation and expression of key downstream mediators such as NF-κB (p65), Caspase-3, and components of the PI3K/Akt pathway.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize quantitative data from studies utilizing Western blot to analyze the effects of A-438079 on P2X7R and its downstream signaling pathways.
Table 1: Effect of A-438079 on P2X7R, NF-κB-p65, and Caspase-3 Expression in LPS-Induced Liver Injury in Rats
| Protein | Control Group (Relative Expression) | LPS Group (Relative Expression) | LPS + A-438079 Group (Relative Expression) |
| P2X7R | Low | Significantly Higher than Control | Significantly Lower than LPS Group |
| NF-κB-p65 | Low | Significantly Higher than Control | Significantly Lower than LPS Group |
| Caspase-3 | Low | Significantly Higher than Control | Significantly Lower than LPS Group |
| Bcl-2 | High | Significantly Lower than Control | Higher than LPS Group |
Data adapted from a study on LPS-induced liver injury in rats. "Relative Expression" refers to the protein levels as determined by Western blot analysis.
Table 2: Effect of A-438079 on P2X7R Expression and NF-κB Activity in CCl4-Induced Liver Fibrosis in Mice
| Treatment Group | P2X7R Expression | NF-κB Activity (Fold Increase vs. Control) |
| Control | Baseline | 1 |
| CCl4 | Markedly Increased | ~4 |
| CCl4 + A-438079 | Significantly Inhibited | Significantly Reduced (~1) |
Data adapted from a study on CCl4-induced liver fibrosis in mice.
Experimental Protocols
This section provides a detailed, synthesized protocol for Western blot analysis of the P2X7 receptor and its downstream targets.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with vehicle control, agonist (e.g., ATP or BzATP), and/or A-438079 at predetermined concentrations and time points.
-
Cell Harvesting:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
-
Lysis:
-
Add ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail) to the dish. Use approximately 0.5-1.0 mL for a 10 cm dish.
-
For adherent cells, use a cold cell scraper to gently collect the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled microcentrifuge tube. This fraction contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates to the same concentration with RIPA buffer.
-
Mix the desired amount of protein (typically 20-40 µg per lane) with 4X SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.
-
Run the gel in 1X SDS Running Buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol before use if it is PVDF.
-
Transfer is typically performed at 100 V for 1-2 hours or overnight at a lower voltage in a cold room (4°C).
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest (e.g., anti-P2X7R, anti-NF-κB p65, anti-cleaved Caspase-3, anti-p-Akt, anti-β-actin) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Washing:
-
The following day, discard the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer. This is typically done for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7R signaling cascade and point of inhibition by A-438079.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Logical Relationship of P2X7R Inhibition
Caption: Logical flow of A-438079 action on P2X7R signaling.
References
Application Notes and Protocols for A-438079 in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] Emerging evidence highlights the upregulation of P2X7R in various cancer types, where it plays a significant role in tumorigenesis, including cancer cell proliferation, migration, invasion, and survival.[4][5] As a selective inhibitor, A-438079 serves as a critical tool for investigating the role of the P2X7R signaling pathway in cancer biology and for exploring its therapeutic potential. These application notes provide a comprehensive overview of A-438079's use in cancer cell proliferation studies, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
A-438079 competitively blocks the P2X7 receptor, thereby inhibiting the influx of extracellular calcium (Ca2+) and other cations that occurs upon ATP binding. This blockade disrupts downstream signaling cascades that are aberrantly activated in cancer cells, leading to a reduction in cell proliferation and survival. Key signaling pathways modulated by A-438079 in cancer cells include:
-
PI3K/Akt/GSK-3β Pathway: Inhibition of P2X7R by A-438079 has been shown to suppress the PI3K/Akt/GSK-3β signaling pathway, a central regulator of cell growth, proliferation, and survival.
-
Apoptosis and Pyroptosis Pathways: In colorectal cancer cells, A-438079 promotes apoptosis through the Bcl-2/caspase-9/caspase-3 pathway. It also inhibits pyroptosis by downregulating the NLRP3/caspase-1 pathway.
Data Presentation
The efficacy of A-438079 varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data for A-438079.
Table 1: Potency of A-438079
| Parameter | Species | Cell Line/System | Value | Reference |
| pIC50 (Ca2+ influx) | Human | Recombinant P2X7 | 6.9 | |
| IC50 (Ca2+ influx) | Rat | 1321N1 astrocytoma | 321 nM | |
| pIC50 (IL-1β release) | Human | THP-1 | 6.7 |
Table 2: Effective Concentrations in Cancer Cell Line Studies
| Cancer Type | Cell Line(s) | Concentration | Observed Effects | Reference(s) |
| Colorectal Cancer | HCT-116, SW620 | 10 µM | Inhibited proliferation, migration, and invasion; promoted apoptosis. | |
| Gastric Cancer | AGS, HGC-27 | 10 µM | Inhibited ATP-induced proliferation, migration, and invasion. | |
| Breast Cancer | 4T1 | 10 µM | Inhibited ion current, ethidium uptake, calcium influx, cell migration, and matrix degradation/invasion. | |
| Hepatocellular Carcinoma | HepG2, HCC-LM3 | Not specified | Inhibited proliferation in a concentration- and time-dependent manner. |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by A-438079 in cancer cells.
Caption: A-438079 inhibits the PI3K/Akt/GSK-3β pathway.
Caption: A-438079 promotes apoptosis via the Bcl-2/caspase pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effect of A-438079 on cancer cell proliferation.
Caption: General workflow for A-438079 cell proliferation assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of A-438079 on cancer cell proliferation.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of A-438079 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SW620)
-
Complete culture medium (e.g., McCoy's 5A for HCT-116, L-15 for SW620)
-
A-438079 hydrochloride (Tocris Bioscience, or similar)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete culture medium. c. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. d. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of A-438079 in DMSO (e.g., 10 mM). b. Prepare serial dilutions of A-438079 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. c. Include a vehicle control (DMSO at the same final concentration as the highest A-438079 treatment) and a blank (medium only). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of A-438079. e. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition and Incubation: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of A-438079 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
A-438079
-
DMSO
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: a. Seed cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Creating the "Wound": a. Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. b. Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: a. Replace the PBS with a fresh complete culture medium containing the desired concentration of A-438079 (e.g., 10 µM) or vehicle control (DMSO).
-
Image Acquisition: a. Immediately after treatment (0 hours), capture images of the scratch at defined locations. b. Incubate the plates at 37°C, 5% CO2. c. Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: a. Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure for each treatment group compared to the 0-hour time point.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by A-438079.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
A-438079
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with A-438079 (e.g., 10 µM) or vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer provided in the kit. b. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
A-438079 is a valuable pharmacological tool for studying the role of the P2X7 receptor in cancer cell proliferation. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of P2X7R signaling in cancer and evaluating the anti-proliferative effects of its antagonists. Careful optimization of cell seeding densities, compound concentrations, and incubation times is recommended for each specific cancer cell line and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of A-438079-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of A-438079, a selective P2X7 receptor antagonist, on various immune cell functions. The included methodologies are essential for researchers investigating inflammatory responses, immune modulation, and the therapeutic potential of P2X7 receptor inhibition.
Introduction to A-438079 and the P2X7 Receptor
The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells, including macrophages, dendritic cells, and lymphocytes.[1][2] Its activation by high concentrations of extracellular ATP, often released during inflammation and cell damage, triggers a cascade of downstream events. These include the formation of a non-selective pore, release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), and induction of apoptosis.[1][3] A-438079 is a potent and selective antagonist of the P2X7 receptor, making it a valuable tool for studying the receptor's role in immunity and a potential therapeutic agent for inflammatory diseases.
Quantitative Analysis of A-438079 Activity
The inhibitory effects of A-438079 can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are key parameters to determine the potency of the antagonist.
| Parameter | Cell Line/System | Assay | Value | Reference |
| pIC50 | Human THP-1 cells | IL-1β release | 6.7 | |
| IC50 | Human 1321N1 astrocytoma cells (recombinant human P2X7R) | Calcium Influx (FLIPR) | 300 nM | |
| IC50 | Human 1321N1 astrocytoma cells (recombinant rat P2X7R) | Calcium Influx (FLIPR) | 100 nM | |
| IC50 | HEK293 cells (recombinant human P2X7R) | Calcium Influx (FLIPR) | 123.03 nM | |
| Effective Concentration | In vitro stimulation of CD4+ T effector/memory cells | Inhibition of BzATP-induced gene expression | 50 µM | |
| In vivo Dose | LPS-induced septic rats | Alleviation of oxidative stress | 15 mg/kg |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of A-438079 action and the experimental procedures for its analysis, the following diagrams are provided.
Experimental Protocols
Detailed protocols for key flow cytometry-based assays to evaluate the effect of A-438079 on immune cells are provided below.
Protocol 1: P2X7 Receptor-Mediated Pore Formation Assay
This assay measures the formation of the P2X7 receptor-associated macropore by quantifying the uptake of a membrane-impermeable fluorescent dye, such as YO-PRO-1, DAPI, or ethidium bromide.
Materials:
-
Immune cells (e.g., macrophages, T cells)
-
A-438079
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Membrane-impermeable dye (e.g., YO-PRO-1, DAPI)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and resuspend immune cells in an appropriate buffer at a concentration of 1 x 10^6 cells/mL.
-
A-438079 Treatment: Pre-incubate cells with the desired concentrations of A-438079 or vehicle control for 30 minutes at 37°C.
-
Dye Addition: Add the membrane-impermeable dye (e.g., 1 µM YO-PRO-1) to the cell suspension.
-
P2X7R Activation: Stimulate the cells with a P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP) and incubate for 15-30 minutes at 37°C.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting the dye at its appropriate wavelength (e.g., 488 nm for YO-PRO-1) and detecting emission in the corresponding channel (e.g., FITC channel).
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Data Analysis: Gate on the cell population of interest and quantify the percentage of dye-positive cells or the mean fluorescence intensity (MFI) of the population. A reduction in dye uptake in A-438079-treated cells compared to the agonist-only control indicates inhibition of pore formation.
Protocol 2: Intracellular Cytokine Staining for IL-1β
This protocol allows for the detection of intracellular IL-1β production in immune cells, such as macrophages, following P2X7 receptor stimulation and its inhibition by A-438079.
Materials:
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Macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells)
-
LPS (lipopolysaccharide) for priming
-
A-438079
-
P2X7 receptor agonist (e.g., ATP)
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Protein transport inhibitor (e.g., Brefeldin A or Monensin)
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Fixation/Permeabilization buffer
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Anti-human/mouse IL-1β antibody conjugated to a fluorophore
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Cell Priming: Prime macrophages with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
A-438079 Treatment: Pre-incubate the primed cells with A-438079 or vehicle control for 30 minutes.
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P2X7R Activation and Cytokine Blockade: Add the P2X7 receptor agonist (e.g., 5 mM ATP) and a protein transport inhibitor (e.g., Brefeldin A) to the cells. Incubate for 4-6 hours at 37°C.
-
Surface Staining (Optional): Stain for cell surface markers if desired.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
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Intracellular Staining: Incubate the permeabilized cells with the anti-IL-1β antibody in the dark for 30 minutes at room temperature.
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Washing and Acquisition: Wash the cells and resuspend them in flow cytometry buffer. Acquire data on a flow cytometer.
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Data Analysis: Gate on the macrophage population and quantify the percentage of IL-1β positive cells and their MFI.
Protocol 3: Caspase-1 Activity Assay
This assay measures the activation of caspase-1, a key enzyme in the inflammasome pathway, using a fluorescent inhibitor of caspases (FLICA) reagent.
Materials:
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Immune cells
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LPS (for priming, if necessary)
-
A-438079
-
P2X7 receptor agonist (e.g., ATP)
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FLICA Caspase-1 Assay Kit (containing the fluorescent caspase-1 inhibitor)
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Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Priming: Prepare and, if necessary, prime the immune cells with LPS.
-
A-438079 Treatment: Pre-treat cells with A-438079 or vehicle control.
-
FLICA Reagent Incubation: Add the FLICA reagent to the cells and incubate according to the manufacturer's protocol (typically 1 hour at 37°C).
-
P2X7R Activation: Add the P2X7 receptor agonist and incubate for the desired time.
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Washing: Wash the cells to remove any unbound FLICA reagent.
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Flow Cytometry Analysis: Acquire data on a flow cytometer, detecting the fluorescence of the FLICA reagent.
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Data Analysis: Determine the percentage of FLICA-positive cells, indicating cells with active caspase-1.
Protocol 4: T Cell Proliferation Assay
This protocol assesses the effect of A-438079 on T cell proliferation using a cell-permeant fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
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T cells (e.g., purified from PBMCs)
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CFSE dye
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T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, or specific antigen and antigen-presenting cells)
-
A-438079
-
Complete culture medium
-
Flow cytometer
Procedure:
-
CFSE Labeling: Label T cells with CFSE according to the manufacturer's instructions. Typically, cells are incubated with 1-5 µM CFSE for 10-20 minutes.
-
Cell Culture Setup: Plate the CFSE-labeled T cells in a culture plate.
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Treatment and Stimulation: Add A-438079 or vehicle control to the respective wells. Stimulate the T cells with an appropriate activation signal.
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Incubation: Culture the cells for 3-5 days to allow for cell division.
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Harvesting and Staining: Harvest the cells and, if desired, stain for surface markers to identify specific T cell subsets.
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Flow Cytometry Analysis: Acquire data on a flow cytometer. The CFSE fluorescence will be detected in the FITC channel.
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Data Analysis: Gate on the T cell population. As cells divide, the CFSE fluorescence intensity is halved with each generation, resulting in distinct peaks on a histogram. Analyze the proliferation profile by quantifying the percentage of cells in each division peak. A-438079's effect on proliferation can be determined by comparing the proliferation profiles of treated and untreated cells.
References
Application Notes and Protocols for A-438079 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-438079, a potent and selective P2X7 receptor antagonist, in electrophysiological studies. The information is intended for researchers in academia and industry investigating the physiological and pathological roles of the P2X7 receptor.
Introduction to A-438079
A-438079 is a small molecule antagonist that selectively targets the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is predominantly expressed in immune cells and has been implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in membrane depolarization and downstream signaling events.[3][4] A-438079 acts as a competitive antagonist at the P2X7 receptor, blocking the binding of ATP and subsequent channel activation. Recent studies have elucidated that A-438079 is a "shallow binder" in the allosteric binding site of the P2X7 receptor.
Quantitative Data Summary
The following table summarizes the inhibitory potency of A-438079 on P2X7 receptors from different species, as determined by in vitro functional assays.
| Cell Line/Expression System | Species | Assay Type | Agonist | IC50 | Reference |
| 1321N1 astrocytoma cells | Human | Calcium Influx (FLIPR) | BzATP | 126 nM | |
| 1321N1 astrocytoma cells | Rat | Calcium Influx (FLIPR) | BzATP (10 µM) | 321 nM | |
| HEK293 cells | Human | Calcium Production (FLIPR) | Benzoylbenzoic ATP | 123 nM | |
| THP-1 cells | Human | Ethidium Uptake | BzATP | 126 nM |
Note: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent synthetic agonist of the P2X7 receptor.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The initial influx of cations, primarily Na+ and Ca2+, leads to membrane depolarization. This can trigger the activation of various downstream signaling pathways, including the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β. The sustained opening of the P2X7 receptor can also lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da. A-438079, by blocking the initial receptor activation, can inhibit these downstream signaling events.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by A-438079.
Experimental Protocols
The following are generalized protocols for whole-cell patch-clamp recording of P2X7 receptor currents and the application of A-438079. These should be adapted based on the specific cell type and experimental question.
Solutions for Patch-Clamp Recording
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 147 |
| KCl | 2 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| Glucose | 13 | |
| HEPES | 10 | |
| pH adjusted to 7.3 with NaOH | ||
| Intracellular (Pipette) Solution | NaCl | 145 |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.3 with NaOH |
Note: For recording P2X7 receptor currents, a low divalent cation extracellular solution (e.g., 0.3 mM CaCl2) can be used to potentiate the response. However, forming a giga-ohm seal may be more challenging in this solution.
Preparation of A-438079 Stock Solution
A-438079 hydrochloride is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the final desired concentration in the extracellular recording solution immediately before use.
Whole-Cell Patch-Clamp Recording Protocol
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to establish the whole-cell recording configuration.
-
Stabilization: Clamp the membrane potential at a holding potential of -60 mV and allow the cell to stabilize for several minutes before beginning the experiment.
-
Agonist Application: Apply the P2X7 receptor agonist (e.g., ATP or BzATP) at a known concentration using a rapid perfusion system to evoke inward currents.
-
A-438079 Application: To test the inhibitory effect of A-438079, pre-incubate the cells with the desired concentration of A-438079 in the extracellular solution for a few minutes before co-applying it with the agonist.
-
Data Acquisition: Record the membrane currents using an appropriate patch-clamp amplifier and data acquisition software.
Experimental Workflow for A-438079 Application
References
Troubleshooting & Optimization
A-438079 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of A-438079, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its primary mechanism of action?
A-438079 is a selective and competitive antagonist of the P2X7 receptor.[1][2][3][4][5] The P2X7 receptor is an ATP-gated ion channel, and its activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. A-438079 blocks these ion fluxes, thereby inhibiting downstream signaling pathways associated with inflammation and apoptosis. It shows high selectivity for the P2X7 receptor with little to no activity at other P2 receptors at concentrations up to 100 μM.
Q2: What are the recommended solvents for dissolving A-438079?
A-438079 is soluble in several organic solvents and has limited solubility in aqueous solutions. The most common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, and SBE-β-CD are often used to improve solubility and bioavailability.
Q3: How should I prepare a stock solution of A-438079?
For a stock solution, dissolve A-438079 in high-quality, anhydrous DMSO. It is crucial to use newly opened or properly stored desiccated DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of A-438079. Sonication or gentle warming can be used to aid dissolution if precipitation occurs.
Q4: What are the best practices for storing A-438079 powder and stock solutions?
-
Powder: Store the solid form of A-438079 at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. It is recommended to store it under desiccating conditions.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | 1. Solvent has absorbed moisture (especially DMSO).2. Storage temperature is too high.3. Concentration is too high for the storage temperature. | 1. Use fresh, anhydrous DMSO.2. Store aliquots at -80°C.3. Gently warm and sonicate the solution to redissolve. If the issue persists, consider preparing a slightly less concentrated stock solution. |
| Compound precipitates out of working solution during experiment | 1. The aqueous buffer is not compatible with the final DMSO concentration.2. The final concentration of A-438079 is above its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration in your assay is as low as possible (typically ≤0.1%) and run a vehicle control to check for solvent effects.2. For in vivo studies, use a recommended formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD. For in vitro assays, you may need to lower the final concentration of A-438079. |
| Inconsistent experimental results | 1. Degradation of A-438079 due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh aliquots from a newly prepared stock solution. Always store stock solutions at -80°C.2. Ensure the compound is fully dissolved when preparing the stock solution. Use sonication if necessary. |
Quantitative Solubility Data
The solubility of A-438079 can vary based on the solvent and the salt form (hydrochloride vs. free base). The following table summarizes available data.
| Solvent | A-438079 (Free Base) | A-438079 (Hydrochloride) |
| DMSO | 100 mg/mL (326.64 mM) | ≥100 mg/mL (291.88 mM) |
| Water | 0.2 mg/mL (0.65 mM) | 1 mg/mL (2.92 mM), 5 mM |
| Ethanol | Not specified | 10 mg/mL |
| DMF | Not specified | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | Not specified | 0.33 mg/mL |
Note: The use of ultrasonication and/or warming may be required to achieve maximum solubility, especially in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of A-438079 Stock Solution
-
Weigh the desired amount of A-438079 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Calcium Flux Assay
This protocol is adapted from methods used to assess P2X7 receptor antagonism.
-
Cell Culture: Plate 1321N1 cells stably expressing the rat P2X7 receptor onto poly-D-lysine-coated 96-well plates the day before the experiment.
-
Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add A-438079 at the desired concentrations to the cell plate.
-
Baseline Reading: Measure fluorescence for 3 minutes to establish a baseline.
-
Agonist Addition: Add a P2X7 receptor agonist, such as BzATP, at a concentration corresponding to its EC70 value.
-
Post-Agonist Reading: Immediately begin recording fluorescence changes every second for at least 2 minutes.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx to determine the IC50 of A-438079.
Protocol 3: Preparation of A-438079 for In Vivo Administration
For intraperitoneal (i.p.) injection in rodent models, a suspension is often prepared. The following is an example formulation.
-
Prepare a stock solution of A-438079 in DMSO (e.g., 25 mg/mL).
-
For a final solution, add the DMSO stock to a vehicle solution. A common vehicle consists of 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.
-
Administer the freshly prepared solution to the animal. It is recommended to use the working solution on the same day it is prepared.
Visualizations
Caption: P2X7 receptor signaling and the inhibitory action of A-438079.
Caption: General experimental workflow for in vitro testing of A-438079.
References
A 438079 stability in aqueous solution over time
Welcome to the technical support center for A-438079. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of A-438079 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve A-438079 for my experiments?
A1: The solubility of A-438079 depends on whether you are using the free base or the hydrochloride salt. For in vitro stock solutions, high-purity DMSO is the recommended solvent.[1] For aqueous working solutions, it is best to dilute a high-concentration DMSO stock. Direct dissolution in water is possible but may require physical assistance. It is crucial to use fresh, high-quality solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1] For in vivo studies, co-solvent systems are typically required.
Q2: My A-438079 solution has precipitated. What can I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in your chosen solvent or if the solution has been stored improperly. First, confirm your concentration is within the solubility limits (see Table 1). If precipitation occurs during preparation or after storage, gentle warming and/or sonication can help redissolve the compound.[2][3] If the precipitate does not dissolve, it is recommended to prepare a fresh solution. For aqueous working solutions, ensure the final DMSO concentration is kept low (typically <0.1%) to prevent precipitation and cellular toxicity.
Q3: What is the difference between A-438079 and A-438079 hydrochloride?
A3: A-438079 hydrochloride is the salt form of the A-438079 free base.[3] Salt forms of compounds are often manufactured to improve solubility in aqueous solutions and enhance stability. As shown in Table 1, A-438079 hydrochloride has a higher reported solubility in water compared to the free base.
Q4: How should I store A-438079 solutions?
A4: Storage conditions are critical for maintaining the stability and efficacy of A-438079. The solid powder form is stable for years when stored at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (1-2 years) or -20°C for shorter periods.
Q5: How long is an aqueous working solution of A-438079 stable?
A5: For best results, especially for in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use from a frozen stock. If a clear aqueous solution is prepared for in vitro use, it may be stored at 4°C for up to one week, though fresh preparation is always optimal.
Q6: At what concentration is A-438079 selective for the P2X7 receptor?
A6: A-438079 is highly selective for the P2X7 receptor. Studies have shown it does not produce significant activity at other P2X receptors at concentrations up to 100 μM. Its potency (IC50) is in the nanomolar range for inhibiting P2X7-mediated calcium influx.
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and stability of A-438079 are summarized below.
Table 1: Solubility of A-438079
| Form | Solvent | Concentration | Notes |
|---|---|---|---|
| A-438079 (Base) | Water | 0.2 mg/mL (0.65 mM) | Ultrasonic assistance needed. |
| A-438079 (Base) | DMSO | 100 mg/mL (326.64 mM) | Ultrasonic assistance needed. |
| A-438079 HCl | Water | ~1.7 - 10 mg/mL | Heating or sonication recommended. |
| A-438079 HCl | DMSO | ~68 mg/mL (~198 mM) | Use fresh, non-hygroscopic DMSO. |
| A-438079 HCl | Ethanol | 10 mg/mL | - |
| A-438079 HCl | In Vivo Cocktail 1 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| A-438079 HCl | In Vivo Cocktail 2 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | ≥ 3-4 years |
| Powder | 4°C | 2 years |
| Stock Solution (in DMSO) | -80°C | 1-2 years |
| Stock Solution (in DMSO) | -20°C | 1 month to 1 year |
| Aqueous Working Solution | 4°C | Up to 1 week (prepare fresh is best) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of A-438079 hydrochloride (MW: 342.61 g/mol ). For 1 mL of a 10 mM solution, weigh 3.43 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid freeze-thaw cycles. Store at -80°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute: Add the stock solution to your pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock.
-
Mix Gently: Mix the working solution by gentle inversion or swirling. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Sterilize (Optional): If required for your experiment, filter the final working solution through a 0.22 µm syringe filter before use.
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Visualizations
Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammation. A-438079 acts as a competitive antagonist at this receptor.
Caption: P2X7 receptor signaling pathway and its inhibition by A-438079.
Experimental and Troubleshooting Workflows
Following a structured workflow and troubleshooting guide is essential for reproducible results.
Caption: General experimental workflow for using A-438079.
References
Potential off-target effects of A 438079 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the P2X7 receptor antagonist, A-438079, particularly when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our experimental model that do not seem to align with P2X7 receptor antagonism, especially at higher concentrations of A-438079. What could be the cause?
A1: While A-438079 is a potent and selective P2X7 receptor antagonist, studies have revealed potential off-target effects at higher concentrations. One of the most well-documented off-target activities is the inhibition of cytochrome P450 (CYP) isoenzymes.[1] This can be particularly relevant in in vivo studies or in vitro systems with metabolic capacity, where the observed phenotype may be a result of altered metabolism of endogenous or exogenous compounds rather than, or in addition to, P2X7 antagonism. For instance, the protective effect of A-438079 in acetaminophen-induced liver injury has been attributed to the inhibition of CYP-mediated acetaminophen bioactivation, not the blockade of P2X7 receptors on immune cells.[1]
Q2: At what concentrations do the off-target effects of A-438079 on cytochrome P450 enzymes become significant?
A2: The inhibitory effect of A-438079 on cytochrome P450 enzymes is dose-dependent. In vitro studies have shown that concentrations of 100 µM or higher are required for significant inhibition of P450 activity and for protective effects in isolated hepatocytes exposed to acetaminophen.[1] In vivo, an administered dose of 80 mg/kg in mice was shown to produce these off-target effects.[1] It is important to note that the selectivity of A-438079 for the P2X7 receptor is high at lower concentrations, with IC50 values in the nanomolar range (100-300 nM).[2] Off-target effects are generally observed at concentrations significantly higher than those required for P2X7 antagonism.
Q3: How can we experimentally verify if the observed effects of A-438079 in our system are off-target?
A3: To determine if an observed effect is off-target, you can employ several strategies:
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Use a P2X7 knockout/knockdown model: A definitive way to test for off-target effects is to apply A-438079 to a system where the P2X7 receptor is absent (e.g., cells from P2rx7 knockout animals or cells treated with P2X7-targeting siRNA/shRNA). If the effect of A-438079 persists in the absence of its primary target, it is strongly indicative of an off-target mechanism. Studies in P2rx7 knockout rats have shown that A-438079 can still exert protective effects in certain disease models, pointing to off-target actions.
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Employ a structurally unrelated P2X7 antagonist: Use another potent and selective P2X7 antagonist with a different chemical structure. If this second antagonist does not replicate the effect observed with A-438079, it suggests the effect is specific to the chemical properties of A-438079 and not mediated by P2X7 antagonism.
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Directly measure the activity of suspected off-targets: If you suspect inhibition of a specific enzyme family, like cytochrome P450, you can directly measure their activity in the presence of A-438079. For example, a 7-ethoxy-4-trifluoromethylcoumarin (7EFC) deethylase assay can be used to assess CYP activity.
Q4: Are there other known off-target effects of A-438079 besides cytochrome P450 inhibition?
A4: The primary documented off-target effect for A-438079 at high concentrations is the inhibition of cytochrome P450 isoenzymes. Some studies on other less selective P2X7 antagonists have shown agonist-like effects on cell signaling proteins, independent of the P2X7 receptor. However, in the same study, A-438079 did not show these agonist-like properties, highlighting its higher selectivity compared to other compounds. Researchers should remain aware of the potential for uncharacterized off-target effects when using any pharmacological inhibitor at high concentrations and employ rigorous controls.
Troubleshooting Guide
Issue: Unexpected or contradictory results when using high concentrations of A-438079.
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of cytochrome P450 enzymes. | 1. Review the A-438079 concentration being used. If it is in the high micromolar range (≥ 50-100 µM), consider the possibility of CYP inhibition. 2. If your experimental system has metabolic activity (e.g., primary hepatocytes, in vivo models), assess whether the observed phenotype could be explained by altered metabolism. 3. Perform a control experiment using a known broad-spectrum CYP inhibitor (e.g., piperonyl butoxide) to see if it phenocopies the effects of A-438079. 4. If possible, directly measure CYP activity in your system in the presence and absence of A-438079. |
| P2X7-independent signaling. | 1. Utilize a P2X7-deficient system (knockout/knockdown) as a crucial negative control. If A-438079 still produces the effect, it is not mediated by P2X7. 2. Compare the effects of A-438079 with a structurally dissimilar P2X7 antagonist. Lack of a similar effect with the alternative antagonist points to an off-target action of A-438079. |
| Experimental artifact. | 1. Verify the final concentration of the solvent (e.g., DMSO) in your experiments and run appropriate vehicle controls. 2. Confirm the purity and integrity of your A-438079 stock. |
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of A-438079 Associated with Off-Target Cytochrome P450 Inhibition
| Experimental System | A-438079 Concentration/Dose | Observed Off-Target Effect | Reference |
| Primary Mouse Hepatocytes | 100 µM | Complete protection against acetaminophen-induced cell death (ineffective at 1 and 10 µM). | |
| Mouse Liver Homogenate (14,000 x g supernatant) | ≥ 100 µM | Direct, dose-dependent inhibition of P450 activity (7EFC deethylase assay). | |
| In Vivo (C57Bl/6 mice) | 80 mg/kg | Attenuation of acetaminophen-induced liver injury through reduced metabolic activation. |
Experimental Protocols
Key Experiment: Assessing Off-Target Inhibition of Cytochrome P450 by A-438079
This protocol is based on the methodology described by Xie et al. (2013) to determine the effect of A-438079 on cytochrome P450 activity.
Objective: To measure the direct inhibitory effect of A-438079 on hepatic cytochrome P450 enzyme activity.
Materials:
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Mouse liver tissue
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Homogenization buffer
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Centrifuge capable of 14,000 x g
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7-ethoxy-4-trifluoromethylcoumarin (7EFC)
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A-438079
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Piperonyl butoxide (positive control for CYP inhibition)
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NADPH
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Fluorescence plate reader
Procedure:
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Prepare a 14,000 x g supernatant (S14 fraction) from mouse liver homogenates. This fraction contains the microsomal enzymes, including cytochrome P450s.
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In a 96-well plate, add the S14 fraction to a reaction buffer.
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Add various concentrations of A-438079 (e.g., 10, 50, 100, 200 µM) or the positive control inhibitor, piperonyl butoxide, to the wells. Include a vehicle control (e.g., DMSO).
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Add the CYP substrate, 7EFC, to all wells.
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Initiate the enzymatic reaction by adding NADPH.
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Measure the rate of deethylation of 7EFC to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (7HFC) using a fluorescence plate reader over time.
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Calculate the percent inhibition of CYP activity for each concentration of A-438079 compared to the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with A-438079.
Caption: Comparison of the on-target and off-target mechanisms of A-438079.
References
Technical Support Center: Assessing the Cytotoxicity of A-438079
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of A-438079, a potent and selective P2X7 receptor antagonist, in various cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its primary mechanism of action?
A-438079 is a competitive and selective antagonist of the P2X7 receptor, with a pIC50 of approximately 6.9.[1][2][3] The P2X7 receptor is an ATP-gated ion channel expressed in various cells, including those of the immune system and central nervous system.[4] Activation of the P2X7 receptor is linked to the release of cytokines and glutamate, implicating it in inflammation and neurodegeneration.[4] By blocking this receptor, A-438079 can inhibit downstream signaling pathways involved in inflammation and cell death.
Q2: Does A-438079 exhibit direct cytotoxicity?
The cytotoxic profile of A-438079 is cell-type dependent and context-specific. In some cases, it shows protective effects against cytotoxic insults. For instance, in primary mouse hepatocytes, A-438079 provided complete protection against acetaminophen-induced necrotic cell death at a concentration of 100µM. Conversely, in colorectal cancer cell lines such as HCT-116 and SW620, A-438079 (10 µM) has been shown to inhibit proliferation and migration while promoting apoptosis.
Q3: What are the typical working concentrations for A-438079 in cell culture experiments?
The effective concentration of A-438079 varies depending on the cell line and the specific endpoint being measured. For P2X7 receptor antagonism, IC50 values are in the nanomolar range. For observing effects on cell viability or proliferation, concentrations from 10 µM to 100 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store A-438079?
A-438079 hydrochloride is soluble in DMSO up to 100 mM and in water to 5 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used. Stock solutions should be stored at -20°C or -80°C.
Q5: Are there any known off-target effects of A-438079?
While A-438079 is highly selective for the P2X7 receptor, some studies have indicated potential off-target effects, particularly at higher concentrations. For example, one study suggested that A-438079 can dose-dependently inhibit hepatic P450 enzyme activity, which contributed to its protective effect against acetaminophen-induced hepatotoxicity. Researchers should consider this possibility when interpreting results, especially at concentrations significantly higher than the IC50 for P2X7 antagonism.
Data Presentation: A-438079 Activity in Different Cell Lines
The following table summarizes the reported inhibitory concentrations (IC50) of A-438079 for P2X7 receptor function in various cell lines. Note that these values represent the concentration required to inhibit 50% of the P2X7 receptor activity (e.g., calcium influx or ethidium bromide uptake) and are not direct measures of cytotoxicity (LC50).
| Cell Line | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| 1321N1 Astrocytoma (recombinant rat P2X7) | Rat | Intracellular Ca²⁺ influx | BzATP | 321 | |
| 1321N1 Astrocytoma (recombinant human P2X7) | Human | Intracellular Ca²⁺ influx | BzATP | 125.89 | |
| HEK293 (recombinant human P2X7) | Human | Intracellular Ca²⁺ influx | BzATP | 123.03 | |
| THP-1 Monocytes | Human | Ethidium bromide uptake | BzATP | 125.89 | |
| Primary Mouse Hepatocytes | Mouse | LDH Release (Protective Effect) | Acetaminophen | >10 µM (ineffective at 1 and 10 µM, protective at 100 µM) | |
| HCT-116 Colorectal Cancer | Human | Proliferation/Apoptosis | - | 10 µM (effective concentration) | |
| SW620 Colorectal Cancer | Human | Proliferation/Apoptosis | - | 10 µM (effective concentration) |
Experimental Protocols & Methodologies
General Cell Culture and Compound Treatment
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Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Preparation: Prepare a stock solution of A-438079 in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest A-438079 treatment).
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Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of A-438079 or the vehicle control.
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Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) before assessing cytotoxicity.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
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MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
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Sample Collection: After treatment, carefully collect the cell culture supernatant.
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LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
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Incubation: Incubate the mixture at room temperature, protected from light, for the time specified in the kit protocol.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Harvesting: After treatment, collect both adherent and floating cells.
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Cell Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Mandatory Visualizations
Signaling Pathway
References
Technical Support Center: A-438079 Brain Penetrance and Central Nervous System Effects
Welcome to the technical support center for A-438079, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing A-438079 in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is A-438079 and what is its primary mechanism of action?
A-438079 is a selective and competitive antagonist of the P2X7 receptor, with a pIC50 of 6.9.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system (CNS).[3] Under pathological conditions associated with high extracellular ATP release, such as neuroinflammation and trauma, P2X7 receptor activation leads to downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β. A-438079 blocks this activation, thereby exerting anti-inflammatory and neuroprotective effects.
Q2: Does A-438079 cross the blood-brain barrier (BBB)?
Q3: What are the known CNS effects of A-438079?
Systemic administration of A-438079 has been shown to produce a range of effects on the central nervous system, primarily linked to its anti-inflammatory and neuromodulatory properties. These include:
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Anticonvulsant effects: In models of epilepsy, intraperitoneal injection of A-438079 has been shown to reduce seizure severity and neuronal death.
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Antinociceptive effects: A-438079 has demonstrated efficacy in animal models of neuropathic and inflammatory pain by reducing hypersensitivity.
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Neuroprotective effects: In models of intracerebral hemorrhage, A-438079 has been shown to reduce neuronal cell death and preserve blood-brain barrier integrity.
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Modulation of neuroinflammation: By blocking the P2X7 receptor on microglia, A-438079 can inhibit the release of pro-inflammatory cytokines, thereby mitigating neuroinflammatory processes.
Q4: What is the pharmacokinetic profile of A-438079?
Key pharmacokinetic parameters for A-438079 include a 19% bioavailability following intraperitoneal (i.p.) administration, 84% binding to plasma proteins, and a very short half-life of approximately 1 hour. This short half-life should be a critical consideration in the design of in vivo experiments.
Data Presentation
Table 1: In Vitro Potency of A-438079
| Parameter | Species | Cell Line | Value | Reference |
| pIC50 | Human | Recombinant P2X7 cell line | 6.9 | |
| IC50 | Rat | 1321N1 cells expressing P2X7 | 321 nM | |
| IC50 | Rat | Recombinant P2X7R | 0.1 µM |
Table 2: In Vivo Administration and Efficacy of A-438079 in CNS Models
| Animal Model | Species | Administration Route | Dosage Range | Observed CNS Effect | Reference |
| Neuropathic Pain (Spinal Nerve Ligation & Chronic Constriction Injury) | Rat | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | Increased withdrawal thresholds | |
| Neuropathic Pain | Rat | Intravenous (i.v.) | 80 µmol/kg | Reduced evoked activity of spinal neurons | |
| Seizures | Rat | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Reduced seizure severity and neuronal death | |
| Parkinson's Disease Model (6-OHDA) | Rat | - | - | Partially prevented depletion of striatal dopamine | |
| Sepsis-induced Endotoxemia | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Alleviated oxidative stress in the lung (systemic effect with potential CNS implications) | |
| Intracerebral Hemorrhage | Rat | - | - | Alleviated neurological deficits and brain edema |
Experimental Protocols
Protocol 1: In Vivo Administration of A-438079 for CNS Studies
This protocol is a general guideline based on published studies and should be optimized for specific experimental needs.
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Formulation:
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For intraperitoneal (i.p.) or intravenous (i.v.) injection, A-438079 can be dissolved in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline). Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.
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It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
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Administration:
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Intraperitoneal (i.p.) Injection: This is a common route for assessing the systemic effects of A-438079 on the CNS. Dosages in rodent models of pain and seizures have ranged from 5 to 15 mg/kg and 100 to 300 µmol/kg.
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Intravenous (i.v.) Injection: For more direct systemic exposure, i.v. administration can be used. A dosage of 80 µmol/kg has been reported in a rat model of neuropathic pain.
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Intrathecal (i.t.) Injection: For direct CNS delivery and to bypass the BBB, intrathecal administration can be employed. This route has been used to demonstrate the role of spinal P2X7 receptors in pain.
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Timing of Administration:
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Due to its short half-life of approximately 1 hour, the timing of A-438079 administration relative to the experimental endpoint is critical. For acute models, administration shortly before the stimulus or measurement is recommended. For chronic models, repeated dosing may be necessary to maintain effective concentrations.
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Troubleshooting Guides
Issue 1: Lack of an observable in vivo effect in a CNS model.
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Possible Cause: Inadequate brain exposure.
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Troubleshooting Steps:
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Verify Formulation and Solubility: Ensure A-438079 is fully dissolved in the vehicle. Prepare fresh solutions for each experiment. Consider using sonication or gentle warming to aid dissolution.
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Optimize Dosage: The effective dose can vary between animal models and species. A dose-response study may be necessary.
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Consider the Short Half-Life: The timing of administration is crucial. Administer the compound closer to the time of behavioral testing or tissue collection. For longer-term studies, a multiple dosing regimen or continuous infusion may be required.
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Confirm Brain Penetrance (Optional): If feasible, perform a pilot pharmacokinetic study to measure brain and plasma concentrations of A-438079 using a technique like LC-MS/MS to confirm CNS exposure.
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Possible Cause: The P2X7 receptor is not the primary driver of the observed pathology in your model.
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Troubleshooting Steps:
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Validate the Model: Confirm that the P2X7 receptor is expressed in the relevant cell types (e.g., microglia) and brain region in your model and that its expression is altered in the disease state.
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Use a Positive Control: Include a well-characterized P2X7 receptor agonist (e.g., BzATP) to confirm that the P2X7 signaling pathway is functional in your experimental system.
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Issue 2: Variability in experimental results.
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Possible Cause: Inconsistent drug administration or formulation.
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Troubleshooting Steps:
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Standardize Formulation Preparation: Use a consistent protocol for preparing the A-438079 solution.
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Ensure Accurate Dosing: Calibrate all equipment used for dosing and ensure consistent administration technique.
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Possible Cause: Biological variability in the animal model.
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Troubleshooting Steps:
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Increase Sample Size: A larger number of animals per group can help to overcome individual variability.
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Use Age- and Weight-Matched Animals: This can help to reduce variability in drug metabolism and distribution.
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Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by A-438079.
Caption: General Experimental Workflow for In Vivo Studies with A-438079.
References
Ensuring consistent A 438079 activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent activity of the P2X7 receptor antagonist, A 438079, between batches for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the P2X7 receptor.[1][2] It functions by blocking the binding of adenosine triphosphate (ATP) to the P2X7 receptor, thereby inhibiting downstream signaling pathways.[1] The P2X7 receptor is an ATP-gated ion channel, and its activation leads to a cascade of intracellular events, including calcium influx, release of pro-inflammatory cytokines like IL-1β, and in some cases, the formation of a large membrane pore.[3][4]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in the activity of this compound can arise from several factors:
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Purity: Even small differences in the purity of the compound can affect its effective concentration and, consequently, its inhibitory activity.
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Solubility: Incomplete solubilization of this compound can lead to a lower effective concentration in your experiments.
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Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
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Experimental Conditions: Variations in cell density, passage number, agonist concentration, and incubation times can all contribute to inconsistent results.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in water to 5 mM. For long-term storage, it is recommended to store the solid compound under desiccating conditions. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is advisable to use fresh dilutions for each experiment.
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the species and the specific assay conditions. Reported pIC50 values are around 6.9 for the human recombinant P2X7 receptor, which corresponds to an IC50 in the nanomolar range. For rat P2X7 receptors, the IC50 for inhibiting calcium influx is approximately 100 nM, while for human P2X7 receptors, it is around 300 nM.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition between batches | Compound Quality: Purity of the new batch may differ. | 1. Verify Certificate of Analysis (CoA): Compare the purity and other quality control data between batches. 2. Perform Dose-Response Curve: Run a full dose-response curve for each new batch to determine the IC50 and confirm its potency. |
| Solubility Issues: The compound may not be fully dissolved. | 1. Ensure Complete Solubilization: Use sonication or gentle warming to ensure the compound is fully dissolved in the solvent. 2. Prepare Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment. | |
| Lower than expected inhibition | Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP, BzATP) may be too high. | 1. Optimize Agonist Concentration: Perform an agonist dose-response curve to determine the EC80 (80% of maximal effective concentration) and use this concentration for inhibition assays. 2. Check Agonist Quality: Ensure the agonist is not degraded. |
| Cell Health and Density: Cells may be unhealthy, at a high passage number, or plated at an inconsistent density. | 1. Use Healthy Cells: Ensure cells are in the logarithmic growth phase and at a low passage number. 2. Standardize Cell Seeding: Maintain a consistent cell seeding density for all experiments. | |
| High background signal or off-target effects | Compound Precipitation: The compound may be precipitating in the assay medium. | 1. Check for Precipitation: Visually inspect the wells for any signs of compound precipitation. 2. Lower Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) and consistent across all conditions. |
| Non-specific Binding: At high concentrations, the compound may exhibit off-target effects. | 1. Perform Selectivity Assays: Test the activity of this compound against other related receptors if off-target effects are suspected. 2. Stay within Optimal Concentration Range: Use concentrations around the IC50 value to minimize the risk of off-target effects. |
Experimental Protocols
Key Experimental Parameters for this compound Activity Assessment
| Parameter | Calcium Flux Assay | IL-1β Release Assay |
| Cell Line | HEK293 cells stably expressing P2X7 receptor, THP-1 monocytes | THP-1 monocytes, primary macrophages |
| This compound Pre-incubation Time | 15-30 minutes | 30-60 minutes |
| P2X7 Agonist | ATP or BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) | ATP or BzATP |
| Agonist Stimulation Time | 2-5 minutes | 30-60 minutes |
| Readout | Fluorescence intensity (e.g., using Fluo-4 AM) | ELISA for IL-1β in the supernatant |
| Typical this compound Concentration Range | 1 nM - 10 µM | 10 nM - 30 µM |
Detailed Methodology: Calcium Flux Assay
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Cell Preparation: Seed HEK293-P2X7 cells in a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
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Compound Treatment: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes.
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Agonist Stimulation: Add a P2X7 agonist (e.g., BzATP) to the wells.
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Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
Detailed Methodology: IL-1β Release Assay
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Cell Priming (for THP-1 cells): Differentiate THP-1 monocytes into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate). Prime the cells with LPS (lipopolysaccharide) for 3-4 hours to induce pro-IL-1β expression.
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Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
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Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP) for 30-60 minutes.
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
Validation & Comparative
A Head-to-Head Battle: A-438079 versus Brilliant Blue G for P2X7 Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a potent and selective P2X7 receptor antagonist is critical for investigating its role in inflammation, neurodegeneration, and pain. This guide provides an objective comparison of two widely used P2X7 antagonists, A-438079 and Brilliant Blue G (BBG), supported by experimental data and detailed protocols to aid in your research endeavors.
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, the development and characterization of P2X7 antagonists are of significant interest. This guide focuses on a direct comparison of A-438079, a competitive antagonist, and Brilliant Blue G, a non-competitive antagonist, to inform the selection of the most appropriate tool for your experimental needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters of A-438079 and Brilliant Blue G, providing a clear comparison of their potency and mechanism of action.
| Parameter | A-438079 | Brilliant Blue G (BBG) |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist[1][2] |
| Potency (IC50) | ||
| Human P2X7 (Ca2+ influx) | 300 nM[3] | 200 nM[2] |
| Rat P2X7 (Ca2+ influx) | 100 nM[3] | 10 nM |
| Selectivity | High selectivity for P2X7 over other P2X receptors (P2X2, P2X3, P2X4) at concentrations up to 10 µM. | Over 1000-fold selectivity for rat P2X7 over P2X4. Also shown to block human P2X4 in the micromolar range. |
At the Bench: Key Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed protocols for key in vitro assays used to characterize and compare P2X7 antagonists like A-438079 and Brilliant Blue G.
Calcium Influx Assay
This assay directly measures the ability of an antagonist to block the ion channel function of the P2X7 receptor.
1. Cell Preparation:
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Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human or rat P2X7, or immune cells like THP-1 monocytes) in a 96-well black, clear-bottom plate until they reach the desired confluence.
2. Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
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Remove the culture medium from the cells and wash once with HBSS.
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Add the dye-loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
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After incubation, wash the cells twice with HBSS to remove excess dye.
3. Antagonist Incubation:
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Prepare serial dilutions of A-438079 and Brilliant Blue G in HBSS. Include a vehicle control (e.g., DMSO at the same final concentration).
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Add the antagonist dilutions or vehicle to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Data Acquisition:
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Prepare a solution of a P2X7 agonist, such as ATP or the more potent BzATP, in HBSS.
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Use a fluorescence plate reader to measure the baseline fluorescence (F0).
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Add the agonist solution to the wells and immediately begin recording the change in fluorescence (F) over time.
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The change in intracellular calcium is typically expressed as the ratio of fluorescence change over the baseline fluorescence (F/F0).
Interleukin-1β (IL-1β) Release Assay
This assay measures the downstream consequence of P2X7 receptor activation and its inhibition by antagonists.
1. Cell Priming and Seeding:
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Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes, in appropriate culture medium.
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For THP-1 cells, differentiation into a macrophage-like state can be induced by treatment with phorbol 12-myristate 13-acetate (PMA).
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Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the expression of pro-IL-1β.
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Seed the primed cells into a 96-well plate.
2. Antagonist Treatment:
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Prepare serial dilutions of A-438079 and Brilliant Blue G in culture medium.
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Add the antagonist dilutions or a vehicle control to the wells containing the primed cells and incubate for a specific duration.
3. P2X7 Activation:
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Stimulate the cells with a P2X7 agonist like ATP or BzATP for a defined period (e.g., 30-60 minutes).
4. Supernatant Collection and Analysis:
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Centrifuge the plate to pellet the cells.
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Carefully collect the supernatant from each well.
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Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
Visualizing the Science
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: P2X7 receptor signaling pathway.
Caption: Experimental workflow for comparing P2X7 antagonists.
References
A Comparative Analysis of the P2X7 Receptor Antagonists: A-438079 and A-740003
This guide provides a detailed comparison of the potency of two widely used P2X7 receptor antagonists, A-438079 and A-740003. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making its antagonists valuable research tools and potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Data Presentation: Potency Comparison
The following table summarizes the reported potency values (IC50/pIC50) for A-438079 and A-740003 across different species and experimental assays. A-740003 generally exhibits higher potency than A-438079 in both human and rat P2X7 receptors.
| Compound | Target | Species | Assay | Potency (IC50/pIC50) | Reference |
| A-438079 | P2X7 Receptor | Human | Calcium Influx | pIC50 = 6.9 (~126 nM) | [1][2] |
| Human | Calcium Influx | IC50 = 300 nM | [3] | ||
| Rat | Calcium Influx | IC50 = 100 nM | [3] | ||
| Rat | Calcium Influx | IC50 = 321 nM | [4] | ||
| Human | IL-1β Release | pIC50 = 6.7 (~200 nM) | |||
| A-740003 | P2X7 Receptor | Human | Calcium Influx | IC50 = 40 nM | |
| Rat | Calcium Influx | IC50 = 18 nM | |||
| Human | IL-1β Release | IC50 = 156 nM | |||
| Human | Pore Formation (Yo-Pro Uptake) | IC50 = 92 nM | |||
| Rat | Pore Formation (Yo-Pro Uptake) | IC50 = 138 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for evaluating antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the initial ion channel function of the P2X7 receptor, specifically the influx of calcium upon agonist stimulation.
1. Cell Preparation:
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Culture HEK293 cells stably expressing the human or rat P2X7 receptor, or other suitable cell lines like THP-1 monocytes, in appropriate media.
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Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS).
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Remove the culture medium from the cells and wash once with the salt solution.
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Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
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After incubation, wash the cells twice with the salt solution to remove excess dye.
3. Compound Incubation:
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Prepare serial dilutions of A-438079 or A-740003 in the salt solution.
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Add the antagonist dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
4. Agonist Stimulation and Measurement:
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Prepare a solution of a P2X7 receptor agonist, such as ATP or BzATP.
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Use a fluorescence plate reader to measure the baseline fluorescence.
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Inject the agonist solution into the wells to activate the P2X7 receptor.
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Immediately begin recording the change in fluorescence intensity over time.
5. Data Analysis:
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Calculate the change in fluorescence from baseline to the peak response for each well.
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Plot the percentage of inhibition of the calcium response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
IL-1β Release Assay
This assay evaluates the effect of the antagonists on the release of the pro-inflammatory cytokine IL-1β, a key downstream event of P2X7 receptor activation.
1. Cell Preparation and Priming:
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Use a suitable cell line, such as human THP-1 monocytes, differentiated into a macrophage-like phenotype.
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Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.
2. Inhibitor Pre-incubation:
-
Pre-incubate the primed cells with varying concentrations of A-438079 or A-740003 for a specified time (e.g., 30-60 minutes).
3. P2X7R Activation:
-
Stimulate the cells with a high concentration of ATP or BzATP for a defined period (e.g., 30-60 minutes) to activate the P2X7 receptor and the NLRP3 inflammasome.
4. Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells and any debris.
-
Carefully collect the supernatant, which contains the released IL-1β.
5. IL-1β Quantification:
-
Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Plot the concentration of IL-1β against the log concentration of the antagonist to determine the IC50 value for the inhibition of cytokine release.
Pore Formation (Yo-Pro-1 Uptake) Assay
This assay assesses the ability of the antagonists to prevent the formation of the large, non-selective pore associated with sustained P2X7 receptor activation, by measuring the uptake of a fluorescent dye.
1. Cell Preparation:
-
Use a suitable cell line expressing the P2X7 receptor.
-
Resuspend the cells in a low-divalent cation buffer to potentiate P2X7 receptor activity.
2. Inhibitor and Dye Addition:
-
In a 96-well plate, add varying concentrations of A-438079 or A-740003.
-
Add a fluorescent dye that is normally cell-impermeable, such as YO-PRO-1, to each well.
-
Add the cell suspension to the wells.
3. Agonist Stimulation and Incubation:
-
Add a P2X7 receptor agonist (ATP or BzATP) to the wells to stimulate pore formation.
-
Incubate the plate for a period sufficient to allow for dye uptake (e.g., 15-30 minutes).
4. Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
5. Data Analysis:
-
Plot the fluorescence intensity (indicating dye uptake) against the log concentration of the antagonist to determine the IC50 value for the inhibition of pore formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of A 438079's selectivity against other P2X receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2X7 receptor antagonist, A-438079, against other P2X receptor subtypes. The information presented is supported by experimental data to validate its selectivity profile.
High Selectivity of A-438079 for the P2X7 Receptor
A-438079 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Its selectivity is a critical attribute for researchers investigating the specific roles of the P2X7 receptor in various physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1]
Experimental data consistently demonstrates that A-438079 exhibits high affinity for the P2X7 receptor while displaying minimal to no activity at other P2X receptor subtypes at concentrations up to 10 µM.[1] This high degree of selectivity ensures that the observed pharmacological effects can be confidently attributed to the inhibition of the P2X7 receptor.
Comparative Antagonist Activity of A-438079 at P2X Receptors
The following table summarizes the inhibitory activity of A-438079 across various P2X receptor subtypes. The data is primarily derived from in vitro functional assays, such as fluorescence-based measurements of intracellular calcium influx in cell lines stably expressing recombinant P2X receptors.
| P2X Receptor Subtype | Species | IC50 Value (nM) | Reference |
| P2X7 | Human | 100 - 300 | |
| Rat | 321 | ||
| P2X1 | Not specified | > 10,000 | |
| P2X2 | Not specified | > 10,000 | |
| P2X3 | Not specified | > 10,000 | |
| P2X2/3 | Not specified | > 10,000 | |
| P2X4 | Not specified | > 10,000 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
Experimental Methodologies
The selectivity of A-438079 is typically validated using cell-based functional assays that measure the influx of cations, such as calcium (Ca2+), upon receptor activation. A widely used method is the Fluorometric Imaging Plate Reader (FLIPR) assay.
FLIPR-Based Calcium Influx Assay Protocol
This protocol outlines the general steps for determining the antagonist potency of A-438079 at various P2X receptors.
-
Cell Culture : Human astrocytoma cells (e.g., 1321N1) or Human Embryonic Kidney cells (HEK293) are stably transfected to express individual recombinant human or rat P2X receptor subtypes. These cells are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Incubation : Various concentrations of A-438079 are added to the wells and incubated with the cells for a predetermined period to allow for binding to the receptors.
-
Agonist Stimulation : A specific P2X receptor agonist (e.g., ATP or the more potent P2X7 agonist, BzATP) is added to the wells to stimulate receptor activation.
-
Signal Detection : A FLIPR instrument is used to monitor the change in fluorescence intensity in real-time, both before and after the addition of the agonist. The influx of calcium through the activated P2X receptor channels leads to a rapid increase in fluorescence.
-
Data Analysis : The peak fluorescence response in the presence of different concentrations of A-438079 is measured and compared to the response with the agonist alone (control). The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological pathway involved, the following diagrams are provided.
Caption: Workflow for assessing P2X receptor antagonist selectivity.
Caption: Simplified P2X7 receptor signaling pathway.
References
A Comparative Guide to A-438079 as a Negative Control in P2X7 Receptor Studies
For researchers investigating the multifaceted role of the P2X7 receptor in inflammation, neuroscience, and oncology, the selection of appropriate pharmacological tools is paramount. A-438079, a potent and selective P2X7 receptor antagonist, is frequently employed as a negative control to elucidate the specific contributions of P2X7 activation in various cellular and in vivo models. This guide provides an objective comparison of A-438079 with other commonly used P2X7 receptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
Mechanism of Action of A-438079
A-438079 is a competitive antagonist of the P2X7 receptor, meaning it directly competes with the endogenous agonist, adenosine triphosphate (ATP), for binding to the receptor's orthosteric site.[1] By occupying this site without activating the receptor, A-438079 effectively blocks the downstream signaling cascades initiated by P2X7 activation, including calcium influx, inflammasome activation, and pore formation.[1][2] Its high selectivity for the P2X7 receptor over other P2X subtypes makes it a valuable tool for dissecting purinergic signaling pathways.[1]
Performance Comparison of P2X7 Receptor Antagonists
The choice of a P2X7 receptor antagonist should be guided by its potency, selectivity, and the specific experimental system. Below is a comparative summary of A-438079 and other frequently used antagonists.
Table 1: Potency of P2X7 Receptor Antagonists (IC50 values)
| Antagonist | Human P2X7 (nM) | Rat P2X7 (nM) | Mouse P2X7 (nM) | Mechanism of Action | Key References |
| A-438079 | 130 - 300 | 18 - 100 | ~1000 | Competitive | [1] |
| A-740003 | 40 | 18 | ~1000 | Competitive | |
| Brilliant Blue G (BBG) | 200 | 10 | >10,000 | Non-competitive | |
| KN-62 | 15 | Inactive | Inactive | Non-competitive | |
| PPADS | ~10,000 | ~10,000 | - | Non-selective |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Table 2: Selectivity and Off-Target Effects
| Antagonist | Known Off-Target Effects | Key References |
| A-438079 | Inhibition of P450 isoenzymes at high concentrations. | |
| A-740003 | Generally high selectivity for P2X7 over other P2X and P2Y receptors. | |
| Brilliant Blue G (BBG) | Can inhibit P2X4 at micromolar concentrations. Potential for off-target effects on other proteins. | |
| KN-62 | Potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). | |
| PPADS | Non-selective antagonist for various P2X and P2Y receptors. Can also inhibit STAT proteins. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of P2X7 receptor function and the experimental approaches to its study, the following diagrams illustrate the key signaling pathways and a typical workflow for antagonist screening.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. The following are standard methods for assessing P2X7 receptor activity.
Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration upon P2X7 receptor activation.
-
Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing P2X7) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive dye, such as 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS, and incubate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Pre-incubation: Add A-438079 or other antagonists at desired concentrations and incubate for the specified time (e.g., 30 minutes).
-
Signal Measurement: Use a fluorescence plate reader to measure baseline fluorescence.
-
Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) and immediately begin kinetic fluorescence reading.
-
Data Analysis: Calculate the change in fluorescence over baseline to determine the extent of calcium influx and the inhibitory effect of the antagonist.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay assesses the formation of the large pore associated with sustained P2X7 receptor activation.
-
Cell Preparation: Seed cells in a 96-well plate and culture to desired confluency.
-
Antagonist Pre-incubation: Pre-incubate cells with A-438079 or other antagonists for the desired duration.
-
Staining and Stimulation: Add a solution containing the P2X7 agonist and a fluorescent dye that can enter through the pore, such as 2 µM YO-PRO-1, in a buffer without divalent cations.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Increased fluorescence indicates dye uptake and pore formation.
-
Data Analysis: Compare the fluorescence in antagonist-treated wells to control wells to determine the percentage of inhibition.
Interleukin-1β (IL-1β) Release Assay
This protocol quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream event of P2X7 activation in immune cells.
-
Cell Priming (for cells like THP-1 monocytes): Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
Antagonist Treatment: Wash the primed cells and incubate with various concentrations of A-438079 or other antagonists for 30-60 minutes.
-
P2X7 Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IL-1β and calculate the percentage of inhibition by the antagonist.
Conclusion
References
Cross-Validation of A-438079 Effects with P2X7 Knockout Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of A-438079, a selective P2X7 receptor antagonist, with data from P2X7 receptor knockout (KO) models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to validate the specificity and therapeutic potential of A-438079 by cross-referencing its effects with genetic ablation of its target.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies investigating the effects of A-438079, often in parallel with or in the context of P2X7 KO models.
Table 1: Effect of A-438079 on Lipopolysaccharide (LPS)-Induced IL-1β Release and Nociception
| Parameter | Model System | Treatment/Genotype | Result | Percentage Change |
| IL-1β Release | Rat Spinal Cord Slices | LPS (10 µg/ml) | 440 ± 59% of basal | +340% |
| LPS + A-438079 (10 µM) | No significant increase | ~100% reduction vs LPS | ||
| Mouse Spinal Cord Slices | Wild-Type + LPS | IL-1β release induced | - | |
| P2X7 KO + LPS | No IL-1β release | ~100% reduction vs WT | ||
| Mechanical Hyperalgesia | Rat Hind Paw | LPS (intrathecal) | Increased sensitivity | - |
| LPS + A-438079 | Attenuated hyperalgesia | Significant reduction | ||
| Mouse Hind Paw | Wild-Type + LPS | Increased sensitivity | - | |
| P2X7 KO + LPS | No hyperalgesia | ~100% reduction vs WT |
Data extracted from a study on the role of P2X7 in spinal cord nociception.[1]
Table 2: Therapeutic Effects of A-438079 in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy (Sgca-null)
| Parameter | Wild-Type (WT) | Sgca-null Control (CTR) | Sgca-null + A-438079 (3 mg/kg) | Percentage Change (A-438079 vs. CTR) |
| Four-Limb Hanging Time (s) at 24 weeks | ~120 | ~20 | ~60 | +200% |
| Serum Creatine Kinase (U/L) | ~200 | ~4000 | ~2000 | -50% |
| Muscle Fibrosis (% area) | 1.47 | 2.92 | 1.85 | -37% |
| Infiltrating Neutrophils (%) | Not reported | ~2.5 | ~1.5 | -40% |
| Infiltrating Dendritic Cells (%) | Not reported | ~3.0 | ~1.5 | -50% |
| Regulatory T cells (Treg, %) | Not reported | ~4.0 | ~8.0 | +100% |
This study uses a disease-specific knockout model (Sgca-null) and validates the antagonist's effect on a P2X7-implicated pathology. The rationale is supported by findings that P2X7 genetic ablation alleviates dystrophic phenotypes.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving the P2X7 receptor and the experimental workflows used in the cited studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: LPS-Induced IL-1β Release from Spinal Cord Slices
This protocol is adapted from studies investigating neuroinflammation and pain.[1]
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 (Wild-Type and P2X7 KO) mice.
-
Tissue Preparation:
-
Animals are euthanized, and the lumbar spinal cord is rapidly dissected.
-
The spinal cord is placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
400 µm thick transverse slices of the dorsal horn are prepared using a vibratome.
-
-
Superfusion and Sample Collection:
-
Slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at 37°C.
-
After an equilibration period, basal superfusate fractions are collected.
-
For stimulation, the superfusing medium is switched to aCSF containing 10 µg/ml LPS for a defined period (e.g., 8 minutes).
-
For antagonist treatment, slices are pre-incubated with A-438079 (10 µM) in aCSF before and during LPS stimulation.
-
Superfusate fractions are collected throughout the experiment for IL-1β measurement.
-
-
IL-1β Quantification:
-
The concentration of IL-1β in the collected fractions is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Results are typically expressed as pg/ml or as a percentage of the basal release.
-
Protocol 2: In Vivo Treatment and Functional Assessment in a Muscular Dystrophy Mouse Model
This protocol is based on the study of A-438079 in Sgca-null mice.[2]
-
Animal Model: Four-week-old male Sgca-null mice and age-matched C57BL/6 wild-type mice.
-
Drug Administration:
-
A-438079 is reconstituted in phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.
-
Mice in the treatment group receive intraperitoneal (i.p.) injections of A-438079 at a dose of 3 mg/kg every other day for 24 weeks.
-
Control Sgca-null mice receive i.p. injections of PBS vehicle.
-
-
Four-Limb Hanging Test (Motor Function):
-
This test is performed at baseline and at regular intervals (e.g., every 6 weeks) throughout the treatment period.
-
The mouse is placed on a wire grid, which is then inverted.
-
The latency for the mouse to fall from the grid is recorded, with a maximum cutoff time.
-
-
Serum Creatine Kinase (CK) Measurement:
-
At the end of the 24-week treatment, blood is collected via cardiac puncture.
-
Serum is separated by centrifugation.
-
CK levels, an indicator of muscle damage, are measured using a commercially available colorimetric assay kit.
-
-
Histological Analysis of Muscle:
-
Quadriceps muscles are dissected, frozen in isopentane pre-cooled in liquid nitrogen, and stored at -80°C.
-
10 µm thick cryosections are prepared.
-
For fibrosis assessment, sections are stained with Masson's trichrome stain. The fibrotic area (stained blue) is quantified as a percentage of the total muscle cross-sectional area using image analysis software.
-
For inflammation assessment, sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular infiltrates.
-
-
Flow Cytometry of Muscle Infiltrating Immune Cells:
-
Muscle tissue is minced and digested with collagenase and DNase to obtain a single-cell suspension.
-
Cells are stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, Ly6G for neutrophils; CD11c for dendritic cells; CD4, CD25, Foxp3 for Tregs).
-
The percentage of different immune cell populations is quantified using a flow cytometer.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the pharmacological effects of A-438079 and the phenotype observed in P2X7 knockout models. In models of neuroinflammation and pain, both the genetic deletion of P2X7 and the administration of A-438079 lead to a significant reduction in IL-1β release and attenuated hyperalgesia, providing compelling evidence that A-438079 exerts its effects through the specific blockade of the P2X7 receptor.
In a disease model of muscular dystrophy, where inflammation mediated by P2X7 is a key pathological driver, treatment with A-438079 phenocopies the beneficial effects seen with genetic ablation of P2X7 in similar models, such as reduced inflammation and fibrosis, and improved muscle function. This cross-validation underscores the utility of P2X7 knockout models in predicting and confirming the mechanism of action of selective antagonists like A-438079. These findings collectively support the continued investigation of A-438079 as a therapeutic agent for P2X7-driven inflammatory conditions.
References
A Comparative Analysis of A-438079 and AZD9056 in Inflammation
A-438079 and AZD9056 are both potent antagonists of the P2X7 receptor, a key player in the inflammatory cascade. While both compounds have been investigated for their anti-inflammatory properties, they exhibit distinct profiles in terms of potency, preclinical efficacy, and clinical development. This guide provides a comparative analysis of these two molecules, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory events. This includes the influx of calcium and sodium ions, the efflux of potassium ions, and the formation of a large, non-selective pore. These events culminate in the activation of the NLRP3 inflammasome and the subsequent processing and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3][4] Both A-438079 and AZD9056 target this receptor to dampen the inflammatory response.
Mechanism of Action: Targeting the P2X7 Receptor
Both A-438079 and AZD9056 function as antagonists of the P2X7 receptor, albeit with some differences in their characterized interactions. A-438079 is a selective and potent competitive antagonist.[5] It has been shown to allosterically bind to a region within the ion-permeating channel of the receptor. By blocking the P2X7 receptor, A-438079 inhibits downstream signaling events, including intracellular calcium influx and the release of pro-inflammatory cytokines like IL-1β.
AZD9056 is also a selective and orally active inhibitor of the P2X7 receptor. Preclinical studies have demonstrated its ability to inhibit the release of IL-1β and IL-18 in response to P2X7 receptor activation.
Below is a diagram illustrating the P2X7 receptor signaling pathway and the inhibitory action of these antagonists.
Comparative Potency and Selectivity
The following table summarizes the reported potency of A-438079 and AZD9056 from various in vitro assays.
| Compound | Assay Type | Cell Line/System | Species | Potency (IC₅₀ / pIC₅₀) | Reference |
| A-438079 | BzATP-evoked Ca²⁺ influx | 1321N1 astrocytoma cells | Rat | 321 nM | |
| BzATP-evoked Ca²⁺ influx | 1321N1 astrocytoma cells | Human | 300 nM | ||
| BzATP-evoked Ca²⁺ influx | 1321N1 astrocytoma cells | Rat | 100 nM | ||
| pIC₅₀ = 6.9 | |||||
| AZD9056 | Inhibition of P2X7 receptor | HEK-hP2X7 cells | Human | 11.2 nM | |
| Inhibition of BCRP-mediated transport | 92 µM | ||||
| BzATP-induced IL-1β release | Human monocytes | Human | pIC₅₀ = 7.9 | ||
| BzATP-induced IL-18 release | Human monocytes | Human | pIC₅₀ = 8.0 | ||
| ATP-induced IL-1β release | Human blood | Human | pIC₅₀ = 7.2 | ||
| BzATP-induced IL-1β release | Human RA synovial cells | Human | pIC₅₀ = 8.4 |
A-438079 has demonstrated selectivity for the P2X7 receptor with no significant activity against other P2X receptors at concentrations up to 10 µM. AZD9056 is also noted for its high selectivity for the P2X7 receptor.
Preclinical and Clinical Efficacy in Inflammation
Both compounds have been evaluated in a range of inflammatory models, with A-438079 primarily in preclinical settings and AZD9056 progressing to clinical trials.
A-438079: Preclinical Evidence
A-438079 has shown efficacy in various animal models of inflammation and pain.
| Disease Model | Animal | Key Findings | Reference |
| Neuropathic Pain (SNL & CCI models) | Rat | Significantly raised withdrawal thresholds. | |
| Sepsis-induced Lung Injury | Rat | Alleviated oxidative stress in the lung. | |
| LPS-induced Liver Injury | Rat | Protected against liver damage by reducing inflammation and apoptosis. | |
| Acetaminophen-induced Liver Injury | Mouse | Attenuated liver injury, though the mechanism was suggested to be inhibition of P450 isoenzymes rather than inflammasome activation. | |
| Muscular Dystrophy | Mouse | Reduced muscular fibrosis and inflammation. | |
| Colitis | Mouse | Down-regulated the production of proinflammatory cytokines and attenuated colitis. | |
| Hemorrhagic Cystitis | Mouse | Reduced tissue levels of IL-1β and TNF-α and nociceptive behavior. |
AZD9056: From Preclinical to Clinical Evaluation
AZD9056 has also demonstrated anti-inflammatory and analgesic effects in preclinical models and has been investigated in human clinical trials.
| Disease Model/Condition | Species | Key Findings | Reference |
| Osteoarthritis | Rat | Exerted pain-relieving and anti-inflammatory effects; reversed the upregulation of IL-1β, IL-6, TNF-α, and MMP-13. | |
| Rheumatoid Arthritis (Phase IIa/IIb trials) | Human | No clinically or statistically significant effect on RA symptoms compared to placebo. The P2X7 receptor was not deemed a useful therapeutic target in RA based on these results. | |
| Hidradenitis Suppurativa (Phase II trial) | Human | No significant effect on clinical disease activity, but did restore cytokine production in peripheral blood mononuclear cells. | |
| Crohn's Disease | Human | Modestly improved disease index (specifically nociception) but did not reduce inflammatory biomarkers. |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.
In Vitro Calcium Flux Assay (for A-438079)
-
Cell Line: 1321N1 cells stably expressing rat or human P2X7 receptors.
-
Procedure: Cells are plated and loaded with a calcium-sensitive fluorescent dye. A-438079 is added at various concentrations. After a short incubation, an agonist like BzATP (at a concentration corresponding to its EC₇₀) is added to stimulate the P2X7 receptor.
-
Data Collection: Changes in intracellular calcium concentrations are measured using a fluorescence plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) or pIC₅₀ values are calculated from the concentration-response curves.
IL-1β Release Assay (for AZD9056)
-
Cells: Human peripheral blood monocytes or rheumatoid arthritis synovial cells.
-
Procedure: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. AZD9056 is then added at various concentrations, followed by stimulation with an ATP analogue like BzATP to activate the P2X7 receptor and the NLRP3 inflammasome.
-
Data Collection: The concentration of released IL-1β in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The pIC₅₀ values are determined from the concentration-dependent inhibition of IL-1β release.
The following diagram illustrates a general experimental workflow for evaluating P2X7 antagonists.
Conclusion
A-438079 and AZD9056 are both valuable research tools for investigating the role of the P2X7 receptor in inflammation. A-438079 has a robust preclinical dataset supporting its anti-inflammatory and analgesic effects across a variety of disease models. AZD9056, while also effective in preclinical models, has had a more challenging trajectory in clinical trials, with a lack of efficacy observed in rheumatoid arthritis. These divergent outcomes underscore the complexities of translating preclinical findings to clinical success and highlight that targeting the P2X7-NLRP3-IL-1β axis may not be sufficient to control inflammation in all disease contexts. Further research is warranted to fully elucidate the therapeutic potential of P2X7 receptor antagonism and to identify the patient populations most likely to benefit from this therapeutic strategy.
References
Evaluating the Specificity of A-438079: A Comparative Guide Using siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the P2X7 receptor antagonist, A-438079, with other alternatives, emphasizing the use of siRNA knockdown as a gold-standard validation method. Experimental data and detailed protocols are provided to support the objective evaluation of these compounds.
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, neuropathic pain, and other pathologies.[1][2] While widely used, ensuring its effects are specifically mediated through P2X7 is crucial for accurate interpretation of experimental results. This guide outlines a systematic approach to validating the specificity of A-438079, primarily through siRNA-mediated gene knockdown, and compares its performance with other commercially available P2X7 antagonists.
Comparative Analysis of P2X7 Receptor Antagonists
The following table summarizes the key characteristics of A-438079 and a selection of alternative P2X7 receptor antagonists. This data is essential for selecting the most appropriate tool for a given research application.
| Antagonist | Primary Target | Reported IC50 | Known Off-Target Effects | Species Reactivity | References |
| A-438079 | P2X7 Receptor | ~100-300 nM (human), ~321 nM (rat) | Inhibition of some P450 isoenzymes at high concentrations. | Human, Rat, Mouse | [1][2] |
| A-740003 | P2X7 Receptor | Nanomolar potency | Generally considered highly selective. | Human, Rat, Mouse | [3] |
| AZ11645373 | P2X7 Receptor | Nanomolar potency | Can induce off-target anti-inflammatory effects independent of P2X7R. | Human, Rat | |
| A-804598 | P2X7 Receptor | Nanomolar potency | High selectivity for P2X7R. | Human | |
| GW791343 | P2X7 Receptor | Potent antagonist | Slow onset of action. | Human | |
| KN-62 | CaMKII, P2X7 Receptor | ~15 nM (human P2X7R) | Potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). | Human | |
| Brilliant Blue G (BBG) | P2X7 Receptor | Micromolar potency | Can have off-target effects on other signaling proteins. | Rat |
Validating Specificity with siRNA Knockdown
The most rigorous method to confirm that the effects of a pharmacological inhibitor are target-specific is to demonstrate that these effects are absent in cells where the target protein has been silenced. Small interfering RNA (siRNA) offers a transient and efficient way to knockdown the expression of the P2X7 receptor.
The logic is straightforward: if A-438079's mechanism of action is solely through the P2X7 receptor, its inhibitory effects on a specific cellular response (e.g., ATP-induced calcium influx) should be significantly diminished or abolished in cells treated with P2X7-specific siRNA compared to control cells.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the P2X7 receptor signaling pathway and the experimental workflow for validating antagonist specificity with siRNA.
Caption: P2X7 Receptor Signaling Pathway.
Caption: siRNA Knockdown Validation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide step-by-step protocols for P2X7 receptor knockdown and a functional calcium influx assay.
Protocol 1: siRNA-Mediated Knockdown of P2X7 Receptor
This protocol outlines the general steps for transfecting cells with siRNA to knockdown P2X7 receptor expression. Optimization may be required for specific cell lines.
Materials:
-
P2X7-specific siRNA duplexes (pool of 3 target-specific siRNAs recommended)
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium (antibiotic-free)
-
6-well tissue culture plates
-
RNase-free water and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Prepare a 10 µM stock solution of P2X7 siRNA and scrambled siRNA in RNase-free water.
-
For each transfection, dilute the required amount of siRNA (e.g., 20-80 pmols) into siRNA Transfection Medium.
-
-
Transfection Reagent Preparation:
-
For each transfection, dilute the transfection reagent into siRNA Transfection Medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Add the diluted siRNA to the diluted transfection reagent.
-
Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
Add antibiotic-containing normal growth medium and incubate for an additional 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and assess P2X7 protein levels by Western blot or P2X7 mRNA levels by quantitative real-time PCR (qRT-PCR) to confirm knockdown efficiency.
-
Protocol 2: P2X7 Receptor-Mediated Calcium Influx Assay
This protocol describes a method to measure changes in intracellular calcium concentration following P2X7 receptor activation, a key functional readout.
Materials:
-
Cells expressing P2X7 receptor (wild-type or transfected)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
P2X7 receptor antagonist (e.g., A-438079)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS.
-
Wash the cells once with HBSS and then add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of A-438079 (or other antagonists) in HBSS. Include a vehicle control (e.g., DMSO).
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm).
-
Establish a baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the P2X7 agonist (e.g., ATP to a final concentration of 1 mM) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (no antagonist) to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
By combining the power of siRNA-mediated gene silencing with robust functional assays, researchers can confidently validate the specificity of A-438079 and other P2X7 receptor antagonists. This rigorous approach is essential for generating reliable and reproducible data in the pursuit of novel therapeutic strategies targeting the P2X7 receptor.
References
A-438079 Demonstrates Superior Potency Over Oxidized ATP in P2X7 Receptor Antagonism
For researchers in pharmacology and drug development, the selective antagonism of the P2X7 receptor, an ion channel implicated in inflammation and neuropathic pain, is of significant interest. A comparative analysis of two notable antagonists, A-438079 and oxidized ATP (oATP), reveals a substantial difference in their potency, with A-438079 emerging as a significantly more potent inhibitor.
A-438079, a competitive and selective antagonist, consistently exhibits high potency in the nanomolar range. In contrast, oxidized ATP (oATP), an irreversible antagonist, demonstrates considerably lower potency, with inhibitory concentrations in the micromolar range. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to inform researchers in their selection of P2X7 receptor antagonists.
Potency Comparison: A Quantitative Overview
Experimental data clearly illustrates the superior potency of A-438079 in blocking P2X7 receptor activation. The half-maximal inhibitory concentration (IC50) for A-438079 is consistently reported in the nanomolar range across different species and experimental setups. For instance, in 1321N1 astrocytoma cells stably expressing the human P2X7 receptor, A-438079 inhibited calcium influx with an IC50 of 300 nM[1]. Similarly, for the rat P2X7 receptor, the IC50 value was determined to be 100 nM[1]. Another study reported a pIC50 of 6.9 for A-438079 in inhibiting Ca2+ influx in a human recombinant P2X7 cell line[2].
Conversely, oxidized ATP (oATP) is characterized as a weak irreversible antagonist[3]. One study established an IC50 for oATP in the range of 173 to 285 μM. It is also noted that oATP's inhibitory action requires a prolonged incubation period of 1 to 2 hours[3]. Furthermore, in some experimental models, a concentration of 300 μM of oATP did not affect the ATP-induced ion current through the P2X7 receptor, highlighting its variable and significantly lower potency compared to A-438079.
| Compound | Target Receptor | Cell Line | Assay Type | Potency (IC50) | Mechanism of Action |
| A-438079 | Human P2X7 | 1321N1 Astrocytoma (recombinant) | Calcium Influx | 300 nM | Competitive, Reversible |
| A-438079 | Rat P2X7 | 1321N1 Astrocytoma (recombinant) | Calcium Influx | 100 nM | Competitive, Reversible |
| A-438079 | Human P2X7 | Recombinant Cell Line | Calcium Influx | pIC50 = 6.9 | Competitive, Reversible |
| oATP | P2X7 | Not specified in source | Not specified | ~173 - 285 µM | Irreversible |
| oATP | Mouse P2X7 | NG108-15 cells | Ion Current | No effect at 300 µM | Irreversible |
Experimental Methodologies
The determination of the potency of A-438079 and oATP involves distinct experimental protocols, primarily focusing on measuring the inhibition of P2X7 receptor-mediated cellular responses.
A-438079 Potency Determination via Calcium Influx Assay
A common method to assess the potency of A-438079 is through a fluorescent imaging plate reader (FLIPR) assay that measures changes in intracellular calcium concentration.
Experimental Workflow:
Protocol Details:
-
Cell Preparation: Human 1321N1 astrocytoma cells stably transfected with either human or rat P2X7 receptors are seeded in 96-well plates and cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.
-
Antagonist Application: Various concentrations of A-438079 are added to the wells.
-
Agonist Stimulation: After a brief incubation with the antagonist, a P2X7 receptor agonist, typically Benzoyl-ATP (BzATP), is added to stimulate the receptor.
-
Data Acquisition: The fluorescence intensity, which correlates with intracellular calcium levels, is measured in real-time using a FLIPR instrument.
-
Data Analysis: The inhibition of the agonist-induced calcium influx by A-438079 is used to calculate the IC50 value.
Oxidized ATP (oATP) Potency Determination via Dye Uptake Assay
The potency of oATP is often assessed by its ability to inhibit the uptake of fluorescent dyes through the large pore formed upon P2X7 receptor activation.
Protocol Details:
-
Cell Incubation: Cells expressing P2X7 receptors are pre-incubated with varying concentrations of oATP for an extended period (1-2 hours) to allow for irreversible binding.
-
Agonist and Dye Addition: A P2X7 agonist (e.g., ATP) and a fluorescent dye that is normally cell-impermeant (e.g., YO-PRO-1 or ethidium bromide) are added to the cells.
-
Fluorescence Measurement: The uptake of the dye into the cells, indicative of P2X7 pore formation, is quantified by measuring the increase in intracellular fluorescence using a fluorescence microplate reader or flow cytometry.
-
Data Analysis: The concentration of oATP that inhibits 50% of the dye uptake is determined as its IC50 value.
P2X7 Receptor Signaling Pathway
The antagonism of the P2X7 receptor by compounds like A-438079 and oATP interferes with a critical inflammatory signaling cascade. Activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a series of downstream events culminating in the release of pro-inflammatory cytokines.
Activation of the P2X7 receptor leads to potassium efflux, which is a key signal for the assembly of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. These cytokines are then released from the cell, propagating the inflammatory response.
Conclusion
References
Benchmarking A-438079 Against the Latest P2X7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, neurological disorders, and chronic pain.[1][2] Its activation under high extracellular ATP concentrations, typically present at sites of tissue damage and inflammation, triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β.[1][2][3] Consequently, the development of potent and selective P2X7 receptor antagonists is a field of intense research.
This guide provides an objective comparison of A-438079, a well-characterized P2X7 antagonist, against a selection of the latest inhibitors that have been developed. We will delve into their comparative efficacy, mechanisms of action, and present supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
The P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical upstream event that triggers multiple downstream pathways. Notably, the potassium efflux is a key signal for the assembly and activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to its active form. Activated caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secretable forms. Prolonged receptor activation can also lead to the formation of a larger, non-selective pore, contributing to cytotoxicity.
Caption: P2X7 receptor activation by ATP leads to ion flux, NLRP3 inflammasome activation, and IL-1β release.
Comparative Analysis of P2X7 Inhibitors
A-438079 is a potent, competitive, and selective P2X7 receptor antagonist. It has been extensively used in preclinical models to probe the function of the P2X7 receptor in various disease states, including neuropathic pain, epilepsy, and liver injury. While effective, the field has advanced with the development of new antagonists, some of which have entered clinical trials. The following table summarizes the quantitative data for A-438079 and other notable P2X7 inhibitors.
| Compound | Mechanism of Action | Human IC50 / pIC50 | Rat IC50 / pIC50 | Selectivity | Development Status |
| A-438079 | Competitive Antagonist | 300 nM / pIC50 6.9 | 100 nM / 321 nM | Selective vs. P2X2, P2X3, P2X4 up to 10 µM | Preclinical |
| A-740003 | Antagonist | 40 nM | 18 nM | Highly specific for P2X7 | Preclinical |
| AZD9056 | Antagonist | - | - | P2X7 Specific | Clinical Trials (Discontinued) |
| JNJ-54175446 | Selective Antagonist | - | - | Suppresses peripheral IL-1β release | Clinical Trials |
| JNJ-55308942 | Antagonist | - | - | CNS-active | Clinical Trials (Bipolar Disorder) |
| SGM-1019 (EVT-401) | Selective Antagonist | - | - | Reduces IL-1β production in human liver monocytes | Preclinical |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
The potency of P2X7 inhibitors is commonly determined by measuring their ability to block agonist-induced intracellular calcium influx in cells expressing the receptor.
Protocol: Calcium Influx Assay
1. Cell Culture:
-
Human 1321N1 astrocytoma cells or HEK293 cells stably transfected with recombinant human or rat P2X7 receptors are cultured in appropriate media until they reach a suitable confluency for plating.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
2. Compound Preparation:
-
A-438079 and other test inhibitors are serially diluted in an appropriate assay buffer to create a range of concentrations.
3. Calcium Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells.
4. Inhibition Step:
-
The dye solution is removed, and cells are washed.
-
The various concentrations of the antagonist (e.g., A-438079) are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
5. Agonist Stimulation and Measurement:
-
The microplate is placed into a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
A P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to the wells to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity.
6. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response seen with the agonist alone.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining P2X7 antagonist potency using a calcium influx assay.
Conclusion
A-438079 remains a valuable and potent preclinical tool for investigating P2X7 receptor biology due to its well-documented selectivity and competitive mechanism of action. However, the landscape of P2X7 inhibitors is evolving. Compounds like A-740003 have demonstrated even higher potency in preclinical assays. Furthermore, the progression of molecules such as JNJ-54175446 and JNJ-55308942 into clinical trials underscores the therapeutic potential of targeting the P2X7 receptor. While many of these newer agents have proprietary data not yet in the public domain, the available information suggests that they offer promising alternatives and advancements over foundational compounds like A-438079. The choice of inhibitor will ultimately depend on the specific research question, the biological system being studied, and the desired translational relevance.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A-438079: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals utilizing the potent P2X7 receptor antagonist, A-438079, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides essential, step-by-step guidance for the proper handling and disposal of A-438079, its solutions, and contaminated materials.
Chemical and Safety Data
A-438079 hydrochloride is a potent and selective antagonist for the P2X7 receptor, with a pIC50 of 6.9.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The following table summarizes key quantitative data for A-438079.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Cl₂N₅ • HCl | [3] |
| Formula Weight | 342.6 g/mol | [3] |
| pIC₅₀ | 6.9 | [1] |
| IC₅₀ | 321 nM (for blocking BzATP-evoked changes in intracellular calcium in rat P2X7 receptors) | |
| Solubility in DMSO | ≥ 61 mg/mL | |
| Storage Temperature | -20°C to -80°C |
Disposal Procedures
Proper disposal of A-438079 and associated waste is critical to prevent environmental contamination and ensure personnel safety. Disposal procedures must comply with all applicable federal, state, and local regulations for hazardous waste.
Experimental Protocols for Disposal
1. Unused and Expired A-438079 (Solid):
-
Step 1: Classification. Unused A-438079 should be treated as hazardous chemical waste.
-
Step 2: Packaging. Place the original container, or a securely sealed container with the clearly labeled chemical name ("A-438079 hydrochloride") and associated hazard symbols, into a designated hazardous waste container.
-
Step 3: Storage. Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Step 4: Disposal. Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid A-438079 down the drain or in regular trash.
2. A-438079 Solutions (Aqueous and Organic Solvents):
-
Step 1: Collection. Collect all waste solutions containing A-438079 in a clearly labeled, sealed, and appropriate waste container. Indicate the solvent used (e.g., "A-438079 in DMSO").
-
Step 2: Segregation. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Storage. Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.
-
Step 4: Disposal. Dispose of the waste solution through your institution's hazardous waste management program.
3. Contaminated Labware and PPE:
-
Step 1: Decontamination. Whenever possible, decontaminate reusable labware by rinsing with an appropriate solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste.
-
Step 2: Disposal of Single-Use Items. Dispose of single-use contaminated items such as pipette tips, gloves, and paper towels in a designated solid hazardous waste container.
-
Step 3: Sharps. Any sharps (needles, scalpels) contaminated with A-438079 must be disposed of in a designated sharps container for hazardous waste.
P2X7 Receptor Signaling Pathway
A-438079 exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events involved in inflammation, cell death, and immune responses. The diagram below illustrates the simplified signaling pathway inhibited by A-438079.
Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of A-438079.
By adhering to these procedures, researchers can safely handle and dispose of A-438079, fostering a secure and compliant laboratory environment. For further information, consult the Safety Data Sheet (SDS) for A-438079 and contact your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling A-438079
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of A-438079, a potent and selective P2X7 receptor antagonist. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
When handling A-438079, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves should be inspected for integrity before use and changed immediately if contaminated, torn, or punctured. Avoid touching surfaces outside of the immediate work area with gloved hands.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Quantitative Data Summary
The following table provides a summary of key quantitative data for A-438079.
| Property | Value | Reference |
| Molecular Weight | 342.6 g/mol | [2] |
| Purity | ≥98% | [2] |
| Form | Solid | [2] |
| Solubility in DMSO | 30 mg/mL | [3] |
| pIC₅₀ (human P2X7) | 6.9 | |
| IC₅₀ (rat P2X7, BzATP-evoked Ca²⁺ influx) | 321 nM | |
| Storage | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Keep sealed and away from moisture. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation of Stock Solution:
-
Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required personal protective equipment as outlined in the PPE table.
-
To prepare a stock solution, accurately weigh the desired amount of solid A-438079 using a calibrated analytical balance.
-
Slowly add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.43 mg of A-438079 in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
2. Use in In Vitro Experiments (Calcium Flux Assay Example):
-
For a calcium flux assay, cells expressing the P2X7 receptor are typically used.
-
A fluorescent calcium indicator dye is loaded into the cells.
-
A baseline reading of fluorescence is taken.
-
The desired concentration of A-438079 (or vehicle control) is added to the cells and incubated for a specific period (e.g., 30 minutes).
-
A P2X7 receptor agonist (e.g., ATP or BzATP) is then added to stimulate calcium influx.
-
The change in fluorescence is measured in real-time to determine the inhibitory effect of A-438079.
Disposal Plan
Proper disposal of A-438079 and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Unused solid A-438079 should be disposed of as hazardous chemical waste.
-
Place the compound in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated hazardous waste container.
2. Liquid Waste:
-
Solutions containing A-438079 should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions containing A-438079 down the drain.
-
Segregate waste streams to avoid mixing incompatible chemicals.
3. Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of all cleaning materials as hazardous waste.
Visualizations
Caption: Experimental workflow for handling A-438079.
Caption: Simplified P2X7 receptor signaling pathway.
References
- 1. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 2. Frontiers | P2X7 Receptor Antagonism as a Potential Therapy in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 3. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
